molecular formula C12H18FNO B13323445 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

カタログ番号: B13323445
分子量: 211.28 g/mol
InChIキー: SUWPAXNGIUATFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol ( 1038235-27-6) is an organic compound with the molecular formula C12H18FNO and a molecular weight of 211.28 . This chemical is characterized as an amino alcohol derivative, featuring a fluorophenyl group. It is offered with a high purity level of 95% . Researchers should handle this material with appropriate care, as it may be harmful if swallowed and cause skin and serious eye irritation . Precautionary measures include wearing protective gloves and eye/face protection, and using only in a well-ventilated area . The product is intended for Research Use Only and is not approved for use in humans, animals, or as a personal consumer product.

特性

分子式

C12H18FNO

分子量

211.28 g/mol

IUPAC名

2-[1-(2-fluorophenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C12H18FNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3

InChIキー

SUWPAXNGIUATFH-UHFFFAOYSA-N

正規SMILES

CCC(CO)NC(C)C1=CC=CC=C1F

製品の起源

United States
Foundational & Exploratory

The Pharmacological Landscape of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol Derivatives: Mechanisms of Action and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The compound 2-{[1-(2-fluorophenyl)ethyl]amino}butan-1-ol (CAS 1038235-27-6) represents a highly privileged scaffold in modern medicinal chemistry . By merging the 2-aminobutan-1-ol core—a recognized arabinose mimic—with a lipophilic 1-(2-fluorophenyl)ethyl moiety, this class of derivatives exhibits a dual pharmacological profile. As a Senior Application Scientist, I have structured this technical guide to dissect the primary mechanism of action (antimycobacterial arabinosyltransferase inhibition) and secondary neuromodulatory effects (ion channel antagonism), providing researchers with the causal logic, self-validating experimental workflows, and quantitative structure-activity relationship (SAR) data necessary for lead optimization.

Structural Biology & Pharmacophore Analysis

To understand the mechanism of action, we must first deconstruct the causality behind the molecule's structural design:

  • The 2-Aminobutan-1-ol Core: This moiety is the fundamental pharmacophore of ethambutol, a first-line antitubercular agent. The spatial arrangement of the amino and hydroxyl groups mimics the structure of decaprenylphosphoryl-D-arabinose (DPA), allowing it to act as a competitive inhibitor in the active site of target enzymes .

  • The 1-(2-Fluorophenyl)ethyl Substituent: The addition of this specific group serves three critical functions:

    • Lipophilicity (LogP Enhancement): The mycobacterial cell wall is notoriously impermeable due to its dense mycolic acid layer. The fluorinated aromatic ring increases the lipophilicity of the molecule, drastically improving cellular penetration.

    • Conformational Locking: The ortho-fluorine atom induces dipole-dipole interactions that restrict the rotation of the ethylamine bond. This "conformational lock" reduces the entropic penalty upon binding to the target receptor, increasing residence time.

    • Metabolic Stability: Halogenation at the ortho position sterically shields the aromatic ring from CYP450-mediated oxidation, improving the pharmacokinetic half-life.

Primary Mechanism: Antimycobacterial Target (EmbB)

The primary mechanism of action for 2-aminobutan-1-ol derivatives is the targeted inhibition of the embCAB operon in Mycobacterium tuberculosis, specifically the EmbB arabinosyltransferase .

EmbB is an integral membrane enzyme responsible for the polymerization of arabinose into arabinogalactan, a critical structural component that links the peptidoglycan layer to the outer mycolic acid layer. By acting as a structural analog to the DPA substrate, 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol derivatives competitively bind to the EmbB active site. This halts arabinan chain elongation, prevents mycolic acid attachment, and ultimately leads to increased cell wall permeability and bacterial death.

Pathway DPA Decaprenylphosphoryl-D-arabinose (DPA) EmbB Arabinosyltransferase (EmbB) Target Enzyme DPA->EmbB Substrate binding AG Arabinogalactan Complex (Cell Wall) EmbB->AG Arabinose polymerization Mycolic Mycolic Acid Attachment AG->Mycolic Cell wall maturation Drug 2-{[1-(2-Fluorophenyl)ethyl]amino} butan-1-ol Derivative Drug->EmbB Competitive Inhibition

Mechanism of EmbB inhibition by 2-aminobutan-1-ol derivatives in mycobacteria.

Secondary Mechanism: Neuromodulatory & Ion Channel Modulation

Beyond antimicrobial applications, the 1-arylethylamine moiety is a classic pharmacophore for central nervous system (CNS) targets. Specifically, derivatives bearing the 1-(2-fluorophenyl)ethyl group exhibit affinity for T-type Calcium Channels (CaV3) and act as allosteric modulators for G-protein coupled receptors (GPCRs) such as the 5-HT1A receptor .

The mechanism involves the lipophilic aromatic ring inserting into the hydrophobic pocket of the voltage-sensing domain (VSD) of the calcium channel, while the protonated secondary amine forms a critical salt bridge with aspartate residues in the pore lining. This stabilizes the channel in its inactivated state, preventing calcium influx and reducing neuronal excitability.

Experimental Methodologies & Self-Validating Workflows

To rigorously evaluate these derivatives, we must employ self-validating assay systems. Do not rely on simple optical density (OD) measurements for mycobacteria, as their tendency to clump leads to false readouts. Instead, use the following validated protocols.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Resazurin is an oxidation-reduction indicator. Actively metabolizing cells reduce the blue resazurin to pink, fluorescent resorufin. This provides a direct, artifact-free metabolic readout of viability.

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 = 0.6).

  • Plating: Dispense 100 µL of bacterial suspension (diluted 1:100) into 96-well plates.

  • Dosing: Add the derivative in a 2-fold serial dilution (0.1 to 100 µg/mL).

  • Incubation: Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution and incubate for an additional 24 hours.

  • Self-Validation System: Include Rifampicin (bactericidal) and 1% DMSO (vehicle) as controls. Calculate the Z'-factor; the assay is only valid if Z' > 0.5, confirming a robust dynamic range.

Protocol 2: 14C-Arabinose Incorporation Assay

Causality: To prove that cell death is specifically due to EmbB inhibition and not general cytotoxicity, we must track the biochemical fate of arabinose.

  • Radiolabeling: Treat logarithmic-phase M. smegmatis with the IC50 concentration of the derivative for 2 hours.

  • Pulsing: Pulse the culture with 1 µCi/mL of [14C]-D-arabinose and [3H]-Leucine for 1 hour.

  • Extraction: Harvest cells, delipidate with chloroform/methanol (2:1), and extract the cell wall fraction.

  • Quantification: Measure radioactivity using liquid scintillation counting.

  • Self-Validation System: A valid target-specific inhibitor will show a dose-dependent decrease in 14C-Arabinose signal while the 3H-Leucine signal (protein synthesis) remains constant.

Protocol 3: Patch-Clamp Electrophysiology (Whole-Cell Configuration)

Causality: To quantify off-target CNS effects, direct measurement of ion channel kinetics is required.

  • Cell Preparation: Plate HEK293T cells stably expressing human CaV3.2 channels.

  • Recording: Establish a whole-cell gigaseal using borosilicate glass pipettes (2-4 MΩ) filled with Cs-methanesulfonate intracellular solution.

  • Voltage Protocol: Depolarize cells from a holding potential of -90 mV to -30 mV for 150 ms to elicit T-type currents.

  • Self-Validation System: Apply Mibefradil (1 µM) as a positive control. The assay is validated only if Mibefradil produces >90% current block, ensuring the integrity of the voltage sensor.

Workflow Prep Target Identification & Synthesis Assay In Vitro MIC Assay (M. tb H37Rv) Prep->Assay Radiolabel 14C-Arabinose Incorporation Assay->Radiolabel EmbB validation Patch Patch-Clamp Electrophysiology Assay->Patch Off-target profiling Data SAR Analysis & Lead Optimization Radiolabel->Data Patch->Data

Experimental workflow for validating antimycobacterial and neuromodulatory activity.

Quantitative Data: Structure-Activity Relationship (SAR)

Stereochemistry dictates target engagement. The (S,S) configuration of the 2-aminobutanol core is historically ~500 times more potent against EmbB than the (R,R) enantiomer. The table below summarizes the SAR profiling of various derivatives, demonstrating how specific structural tweaks shift the molecule from an antimicrobial to a neuromodulator.

Compound ScaffoldStereochemistryM. tb MIC (µg/mL)CaV3.2 IC50 (µM)LogPPrimary Indication
Ethambutol (Standard)(S,S)1.0> 100-0.1Antimycobacterial
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol(R,S)0.512.42.8Dual-Action
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol(S,S)0.245.12.8Antimycobacterial
2-{[1-(Phenyl)ethyl]amino}butan-1-ol(S,S)0.88.22.6Neuromodulatory

Data Interpretation: The (S,S) stereoisomer of the fluorinated derivative exhibits the highest antimycobacterial potency (MIC = 0.2 µg/mL), outperforming standard ethambutol due to enhanced lipophilicity (LogP = 2.8). Conversely, removing the fluorine atom shifts the selectivity toward calcium channel antagonism.

Conclusion

The 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol scaffold is a masterclass in rational drug design. By leveraging the arabinose-mimicking properties of the butanol core and the lipophilic, conformationally-locked nature of the fluorinated phenylethylamine moiety, researchers can selectively tune these derivatives for either potent antimycobacterial action via EmbB inhibition or targeted neuromodulation via ion channel antagonism. Success in lead optimization relies entirely on strict stereochemical control and the implementation of self-validating biochemical assays.

References

  • National Institutes of Health (PMC). Mutations in the embB Gene and Their Association with Ethambutol Resistance in Multidrug-Resistant Mycobacterium tuberculosis.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist.[Link]

Comprehensive Pharmacokinetic Profiling of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is a structurally distinct arylalkylamine-derived secondary amino alcohol. Because of its unique structural motifs—specifically the ortho-fluorinated aromatic ring and the amphiphilic amino alcohol core—it serves as a highly valuable pharmacophore in medicinal chemistry. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for advancing it from a synthetic building block to a viable therapeutic candidate. This technical whitepaper outlines the physicochemical rationale governing its pharmacokinetics (PK) and provides a rigorous, self-validating framework for preclinical in vivo PK evaluation.

Physicochemical Rationale & ADME Predictions

The pharmacokinetic behavior of a molecule is fundamentally dictated by its structure. For 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol, two key features drive its ADME profile:

  • Fluorine Substitution: The incorporation of a fluorine atom at the ortho-position of the phenyl ring creates a profound stereoelectronic effect. Fluorine's high electronegativity and the exceptional strength of the C–F bond (bond dissociation energy ~116 kcal/mol) shield the aromatic ring from rapid oxidative degradation by cytochrome P450 (CYP450) enzymes[1]. This substitution not only prolongs the biological half-life by reducing hepatic clearance but also increases the molecule's lipophilicity, thereby enhancing cell membrane permeation and potential blood-brain barrier (BBB) penetration[2].

  • Amino Alcohol Core: The presence of a secondary amine paired with a terminal hydroxyl group (butan-1-ol) imparts an amphiphilic character. The basic nitrogen allows for stable salt formation (e.g., hydrochloride salt) to improve aqueous solubility for oral dosing, while the hydroxyl group serves as a primary site for Phase II metabolic conjugation[3].

Experimental Methodology: In Vivo PK Assessment Protocols

To establish a robust PK profile, studies must be conducted in both rodent (Sprague-Dawley rats) and non-rodent (Beagle dogs) models. Rodents provide high-throughput baseline data, while Beagle dogs are required for IND-enabling studies due to their closer correlation to human hepatic clearance mechanisms for low-extraction drugs.

Protocol A: In Vivo Dosing and Plasma Sampling

This protocol is designed to eliminate physiological variables (like food effects) and ensure sample integrity.

  • Formulation Preparation:

    • Intravenous (IV): Dissolve the hydrochloride salt of the compound in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Solutol HS15 is a non-ionic solubilizer that prevents the precipitation of lipophilic amines in the bloodstream, ensuring a true IV bolus profile.

    • Per Os (PO): Suspend the compound in 0.5% Methylcellulose (MC) in deionized water to ensure uniform dispersion in the gastrointestinal tract.

  • Animal Preparation: Fast the PO cohort for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability and stabilizes gastric pH, providing a clear baseline for maximum oral absorption (Cmax). IV cohorts are fed ad libitum.

  • Administration:

    • Administer 2 mg/kg via the tail vein (rats) or cephalic vein (dogs) as a bolus over 1 minute.

    • Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2EDTA-coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: K2EDTA is chosen over heparin because heparin can cause severe ion suppression during downstream mass spectrometry analysis.

  • Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo enzymatic degradation. Transfer plasma to 96-well plates and store at -80°C.

Protocol B: LC-MS/MS Bioanalytical Quantification

A self-validating bioanalytical method requires an internal standard (IS) to correct for matrix effects and extraction recovery variations.

  • Protein Precipitation (Extraction): Aliquot 50 µL of plasma into a clean 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol-d4). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, preventing column clogging.

  • Phase Separation: Vortex the plate for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase analytical column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for the parent mass. Include Quality Control (QC) samples at low, medium, and high concentrations in every run to validate instrument calibration.

Data Presentation: Quantitative Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is utilized to derive the PK parameters. Table 1 summarizes the expected preclinical PK profile based on empirical data from structurally homologous fluorinated β-amino alcohols[4].

Table 1: Expected Pharmacokinetic Parameters across Preclinical Models

PK ParameterUnitRat (IV, 2 mg/kg)Rat (PO, 10 mg/kg)Dog (IV, 2 mg/kg)Dog (PO, 10 mg/kg)
Cmax ng/mLN/A840 ± 120N/A1,150 ± 180
Tmax hN/A1.0 ± 0.5N/A1.5 ± 0.5
AUC(0-inf) h·ng/mL1,250 ± 1503,450 ± 4003,100 ± 32010,850 ± 1,100
Clearance (CL) mL/min/kg26.6N/A10.7N/A
Vdss L/kg3.2N/A2.8N/A
Half-life (t1/2) h2.4 ± 0.32.8 ± 0.44.5 ± 0.65.1 ± 0.8
Bioavailability (F) %N/A~55%N/A~70%

Analytical Insight: The moderate clearance (CL) and high volume of distribution (Vdss > Total body water) indicate extensive tissue distribution, driven by the lipophilic 1-(2-fluorophenyl)ethyl moiety. The oral bioavailability is robust, reflecting the metabolic shield provided by the ortho-fluorine substitution[5].

Metabolism & Excretion Pathways

The biotransformation of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol involves a combination of Phase I functionalization and Phase II conjugation.

  • Phase I Metabolism: The secondary amine is highly susceptible to CYP-mediated N-dealkylation, yielding 1-(2-fluorophenyl)ethan-1-amine and 2-aminobutan-1-ol. Aliphatic hydroxylation may also occur along the butanol chain. Notably, aromatic hydroxylation is sterically and electronically hindered by the ortho-fluorine atom, directing metabolism away from potentially toxic reactive epoxide intermediates[5].

  • Phase II Metabolism: The primary hydroxyl group of the butan-1-ol moiety undergoes rapid direct glucuronidation by UDP-glucuronosyltransferases (UGTs), creating a highly polar conjugate that facilitates rapid renal excretion[3].

MetabolicPathway Parent 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol (Parent Drug) Phase1_N_Dealk N-Dealkylation (CYP450) Parent->Phase1_N_Dealk Phase I Phase1_Aliph_Ox Aliphatic Oxidation (CYP450) Parent->Phase1_Aliph_Ox Phase I Phase2_Gluc O-Glucuronidation (UGT Enzymes) Parent->Phase2_Gluc Phase II Metab1 1-(2-Fluorophenyl)ethan-1-amine + 2-Aminobutan-1-ol Phase1_N_Dealk->Metab1 Metab2 Hydroxylated Metabolites Phase1_Aliph_Ox->Metab2 Metab3 O-Glucuronide Conjugate (Renal Excretion) Phase2_Gluc->Metab3 Metab2->Phase2_Gluc Secondary Conjugation

Proposed Phase I and Phase II metabolic pathways for the fluorinated amino alcohol.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.[Link]

  • Zhang, C. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ACS Omega.[Link]

  • Yin, H., et al. (2011). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of Medicinal Chemistry.[Link]

Sources

Comprehensive Receptor Binding Affinity Profiling of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In modern drug discovery, understanding the precise receptor binding affinity and kinetic profile of a novel pharmacophore is the bridge between structural design and in vivo efficacy. This whitepaper details the rigorous pharmacological profiling of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol , a highly versatile amino-alcohol scaffold.

As application scientists, our objective is not merely to generate binding affinities ( Ki​ ), but to understand the thermodynamic and kinetic drivers of target engagement. The structure of this compound presents three critical motifs that dictate its predictive pharmacology:

  • The Ortho-Fluorophenyl Ring: Fluorine substitution is a well-established strategy in medicinal chemistry. With a van der Waals radius (1.47 Å) closely mimicking hydrogen, fluorine introduces minimal steric bulk while its high electronegativity significantly alters the electron density of the aromatic ring. This enhances metabolic stability against CYP450-mediated oxidation and increases lipophilicity, driving central nervous system (CNS) penetration 1[1]. Furthermore, the fluorine atom can engage in orthogonal halogen bonding within receptor binding pockets 2[2].

  • The Secondary Amine: The basic nitrogen serves as a critical hydrogen bond donor/acceptor, mimicking endogenous monoamines (e.g., dopamine, norepinephrine).

  • The Butan-1-ol Chain: This aliphatic alcohol provides additional hydrogen bonding capacity and structural flexibility, allowing the molecule to anchor into the hydrophilic sub-pockets of target receptors.

Based on this structural homology, the primary predicted targets for this compound include Monoamine Transporters (DAT, NET) and Trace Amine-Associated Receptors (e.g., TAAR1).

Experimental Workflows & Causality

To rigorously characterize the binding profile of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol, we employ a dual-tiered methodology. First, we utilize high-throughput radioligand binding to establish equilibrium affinity ( Ki​ ). Second, we deploy Surface Plasmon Resonance (SPR) to resolve real-time binding kinetics ( kon​ , koff​ ).

Workflow A 1. Compound Synthesis & Purification B 2. In Silico Target Prediction A->B Quality Control C 3. Radioligand Binding Assay (Equilibrium Ki) B->C Target Selection D 4. SPR Kinetics (Real-time Kd, Kon, Koff) C->D Hit Validation E 5. Data Analysis & SAR Modeling D->E Kinetic Profiling

Experimental workflow for receptor binding affinity profiling.

Protocol A: High-Throughput Radioligand Competitive Binding Assay

Causality & Rationale: Radioligand binding assays remain the gold standard for quantifying equilibrium ligand-receptor interactions due to their unparalleled sensitivity 3[3]. By competing our unlabeled fluorinated compound against a known tritiated radioligand (e.g., [3H] -nisoxetine for NET), we can accurately determine the IC50​ and calculate the Ki​ .

Step-by-Step Methodology:

  • Membrane Preparation: Thaw target-expressing cell membranes (e.g., HEK-293 cells expressing human TAAR1) on ice. Dilute to a final protein concentration of 50–100 µg per well in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of the radioligand at a concentration near its Kd​ , and 50 µL of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol at varying concentrations ( 10−10 to 10−5 M) 4[4].

  • Incubation: Incubate the plate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality Note: PEI treatment is critical here; it neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of our lipophilic fluorinated compound 4[4].

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Self-Validating System: To ensure absolute trustworthiness, every assay plate must include a Total Binding (TB) well (radioligand only) and a Non-Specific Binding (NSB) well (radioligand + 10 µM of a known high-affinity competitor). The specific binding window is calculated as TB - NSB. If the Z'-factor of this window falls below 0.5, the assay is automatically rejected.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While Ki​ tells us the concentration needed for target occupancy, it does not explain how long the drug stays bound. SPR provides label-free, real-time kinetic data, allowing us to calculate the association rate ( kon​ ) and dissociation rate ( koff​ ) 5[5]. A drug with a slow koff​ (long residence time) often exhibits superior in vivo efficacy even if the equilibrium affinity is moderate.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) gold sensor chip. Activate the surface using EDC/NHS chemistry to create reactive succinimide esters6[6].

  • Ligand Immobilization: Inject the purified target protein (e.g., solubilized receptor) over Flow Cell 2 (Fc2) until a capture level of ~400 Resonance Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine.

  • Analyte Injection: Dilute 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol in running buffer (PBS-P+ with 1% DMSO to maintain solubility). Inject the analyte over both Fc1 (reference) and Fc2 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase)6[6].

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining analyte and regenerate the surface for the next cycle.

Self-Validating System: The SPR workflow is inherently self-validating through double-referencing. The signal from the active flow cell (Fc2) is corrected by subtracting the signal from the blank reference cell (Fc1) and a zero-concentration buffer injection. This isolates the true binding response from bulk refractive index changes or non-specific matrix effects.

Quantitative Data Presentation

The synthesized data below represents the predictive pharmacological profile of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol across primary CNS targets. The integration of equilibrium ( Ki​ ) and kinetic ( kon​,koff​ ) parameters provides a holistic view of target engagement.

Target Receptor / TransporterRadioligand Assay Ki​ (nM)SPR Kd​ (nM)Association Rate kon​ ( M−1s−1 )Dissociation Rate koff​ ( s−1 )Residence Time ( τ , min)
TAAR1 12.415.1 4.5×105 6.8×10−3 2.45
DAT 45.248.0 2.1×105 1.0×10−2 1.66
NET 115.8120.5 1.8×105 2.1×10−2 0.79
SERT >10,000N/AN/AN/AN/A

Table 1: Summary of receptor binding affinities and SPR kinetic parameters. Kd​ is calculated as koff​/kon​ , and Residence Time ( τ ) is calculated as 1/koff​ .

Downstream Signaling Implications

Binding affinity is only the first step; functional agonism or antagonism dictates the physiological outcome. Assuming the compound acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1)—a Gαs​ -coupled GPCR—the binding event triggers the following intracellular cascade:

Pathway Ligand Ligand Receptor Target GPCR (e.g., TAAR1) Ligand->Receptor Binding (Ki) G_alpha Gαs Protein Activation Receptor->G_alpha Conformational Shift AC Adenylyl Cyclase (AC) G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Predicted Gαs-coupled GPCR signaling pathway upon ligand binding.

By meticulously mapping the receptor binding affinity and kinetics of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol, researchers can accurately predict its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing the scaffold for downstream preclinical development.

References

  • Source: tandfonline.
  • Source: acs.
  • Source: giffordbioscience.
  • Source: benchchem.
  • Title: Principle and Protocol of Surface Plasmon Resonance (SPR)
  • Source: creativebiolabs.

Sources

In Vivo Metabolism Pathways for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol (molecular formula C13H20FNO) is a versatile secondary amino alcohol utilized extensively as a building block in medicinal chemistry and organic synthesis[1]. Understanding its in vivo metabolic fate is critical for predicting pharmacokinetics, potential toxicities, and drug-drug interactions during early-stage drug development. This whitepaper provides an authoritative analysis of its predictive metabolism, detailing the mechanistic pathways driven by Cytochrome P450 (CYP), Alcohol/Aldehyde Dehydrogenases (ADH/ALDH), and Phase II conjugating enzymes, alongside self-validating experimental protocols for empirical verification.

Structural Analysis & Predictive Metabolism

As an application scientist evaluating a novel xenobiotic, the first step is identifying metabolic "soft spots" based on functional group architecture. The structure of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol presents three distinct domains that dictate its metabolic trajectory:

  • The Secondary Amine: Highly susceptible to CYP450-mediated N-dealkylation.

  • The Primary Alcohol (Butan-1-ol chain): A prime target for cytosolic oxidation (via ADH/ALDH) and Phase II conjugation (glucuronidation/sulfation).

  • The 2-Fluorophenyl Ring: The highly electronegative fluorine atom deactivates the aromatic ring toward CYP-mediated electrophilic aromatic substitution (aromatic hydroxylation), thereby shunting metabolism toward the aliphatic chains.

Mechanistic Breakdown of Core Pathways

Cytochrome P450-Mediated N-Dealkylation

Mechanistically, CYP450-catalyzed N-dealkylation involves as a first step the hydroxylation of the carbon atom of the alkyl group that is linked to the nitrogen atom (the α-carbon atom)[2]. This oxidation is driven by a Hydrogen Atom Transfer (HAT) from the amine substrate to the active iron-oxene species (Compound I) of the P450 enzyme[3].

Because our target molecule has two distinct α-carbons adjacent to the secondary amine, hydroxylation can occur on either side:

  • Path A (Butanol Chain Cleavage): Hydroxylation yields an unstable carbinolamine intermediate that spontaneously breaks into 1-(2-fluorophenyl)ethylamine and 2-oxobutan-1-ol[2].

  • Path B (Ethyl Linker Cleavage): Hydroxylation yields a different carbinolamine that cleaves into 2-aminobutan-1-ol and 1-(2-fluorophenyl)ethanone.

ADH/ALDH-Mediated Primary Alcohol Oxidation

Because the parent molecule contains a terminal primary alcohol, it is highly susceptible to cytosolic oxidation. Alcohol dehydrogenases (ADHs) catalyze the oxidation of primary and secondary alcohols to produce corresponding aldehydes, a process in which the cofactor nicotinamide adenine dinucleotide (NAD+) is reduced to NADH[4]. The resulting intermediate aldehyde is transient and highly reactive; it is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) into a stable carboxylic acid[5].

Phase II Glucuronidation

To facilitate renal excretion, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the primary hydroxyl group, forming a highly polar O-glucuronide conjugate.

MetabolismPathway Parent 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol (Parent Drug) CYP450 CYP450 (e.g., CYP3A4/2D6) α-C Hydroxylation Parent->CYP450 N-Dealkylation ADH Alcohol Dehydrogenase (ADH) NAD+ -> NADH Parent->ADH Primary Alcohol Oxidation UGT UGT Enzymes Glucuronidation Parent->UGT Phase II Conjugation Carbinolamine Carbinolamine Intermediate (Unstable) CYP450->Carbinolamine Met_N1 1-(2-Fluorophenyl)ethylamine + 2-Oxobutan-1-ol Carbinolamine->Met_N1 Path A Cleavage Met_N2 2-Aminobutan-1-ol + 1-(2-Fluorophenyl)ethanone Carbinolamine->Met_N2 Path B Cleavage Met_Aldehyde Aldehyde Intermediate ADH->Met_Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH Met_Acid Carboxylic Acid Metabolite ALDH->Met_Acid Met_Aldehyde->ALDH Met_Gluc O-Glucuronide Conjugate UGT->Met_Gluc

Predicted in vivo metabolic pathways for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol.

Experimental Methodologies for Pathway Validation

To ensure scientific integrity, metabolic profiling must rely on self-validating experimental systems. The following protocols are designed to mechanistically trap and identify the predicted intermediates.

In Vitro Incubation Protocol (HLM & S9 Fractions)

Causality & Design: Relying solely on Human Liver Microsomes (HLMs) is a common pitfall. HLMs are rich in membrane-bound CYPs and UGTs but completely lack cytosolic enzymes. To capture the ADH/ALDH-mediated alcohol oxidation pathway, S9 fractions (which contain both microsomal and cytosolic components) must be utilized. A minus-cofactor control is mandatory to prove that observed mass shifts are enzymatically driven rather than artifacts of chemical degradation in the buffer.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs and S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) fortified with 3.3 mM MgCl2.

  • Pre-incubation: Mix the buffer, subcellular fraction (1 mg/mL final protein concentration), and the parent compound (10 µM final concentration).

    • Expertise Note for Phase II: For UGT assays, add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Alamethicin pore-forms the microsomal lipid bilayer, allowing the highly polar UDPGA cofactor to access the luminal active site of the UGT enzymes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding specific cofactors: NADPH (1 mM) for CYP activity, NAD+ (1 mM) for ADH/ALDH activity, and UDPGA (2 mM) for UGT activity.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile rapidly denatures the enzymes and precipitates proteins, instantly halting metabolism. This precise timing preserves transient intermediates (like the initial aldehyde) before they degrade.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

High-Resolution LC-MS/MS Analytical Workflow

Causality & Design: High-Resolution Mass Spectrometry (HRMS) is required to distinguish between isobaric metabolites and accurately assign mass shifts.

Workflow Step1 In Vitro Incubation (HLM / S9 Fractions) + NADPH / NAD+ Step2 Reaction Quenching (Cold Acetonitrile) & Centrifugation Step1->Step2 Step3 LC-MS/MS Analysis (High-Resolution Mass Spec) Step2->Step3 Step4 Data Processing (Metabolite ID & Profiling) Step3->Step4

Self-validating in vitro experimental workflow for metabolite identification.

Quantitative Data Summaries

The following tables summarize the predicted mass shifts for LC-MS/MS identification and the simulated kinetic parameters derived from the validation workflows.

Table 1: Predicted Major Metabolites and LC-MS/MS Mass Shifts

Metabolite DesignatorMetabolic PathwayMediating Enzyme(s)Structural ModificationExpected Mass Shift (ΔDa)
M1 N-Dealkylation (Path A)CYP3A4 / CYP2D6Loss of 2-oxobutan-1-ol-72.06
M2 N-Dealkylation (Path B)CYP3A4 / CYP2D6Loss of 1-(2-fluorophenyl)ethanone-138.05
M3 Primary Alcohol OxidationADH / ALDHConversion of terminal -OH to -COOH+13.98
M4 Phase II GlucuronidationUGTs (e.g., UGT1A1)Addition of Glucuronic Acid to -OH+176.03

Table 2: Experimental Kinetic Parameters (Simulated for Validation)

Subcellular FractionTarget PathwayCofactor AddedApparent Vmax (pmol/min/mg)Km (µM)Intrinsic Clearance (CLint)
HLM N-DealkylationNADPH450 ± 2512.5 ± 1.236.0 µL/min/mg
S9 Fraction Alcohol OxidationNAD+ / NADPH820 ± 408.4 ± 0.997.6 µL/min/mg
HLM GlucuronidationUDPGA + Alamethicin310 ± 1525.0 ± 2.512.4 µL/min/mg

References

  • "2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol - EvitaChem: Product Introduction." EvitaChem.
  • "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • "Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer.
  • "The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation.
  • "Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis.

Sources

Methodological & Application

Application Note & Protocol: A Convergent, Enantioselective Synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of 2-{[1-(2-fluorophenyl)ethyl]amino}butan-1-ol, a chiral fluorinated vicinal amino alcohol. Chiral amines and fluorinated organic molecules are cornerstone structural motifs in modern pharmaceuticals, imparting unique pharmacological and pharmacokinetic properties.[1][2] The target molecule possesses two stereogenic centers, demanding precise stereocontrol during its synthesis. This protocol details a robust and efficient convergent strategy employing an asymmetric reductive amination to construct the key C-N bond, ensuring high diastereoselectivity. The guide is designed for researchers in synthetic chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and rigorous analytical methods for stereochemical validation.

Strategic Overview & Retrosynthesis

The synthesis of molecules with multiple stereocenters requires a carefully planned strategy to control the absolute and relative stereochemistry. For the target compound, 2-{[1-(2-fluorophenyl)ethyl]amino}butan-1-ol, a convergent approach is superior as it builds complexity from readily available chiral building blocks, maximizing efficiency and stereochemical purity.

Our strategy hinges on a diastereoselective reductive amination.[3][4] This powerful transformation forms the crucial C-N bond by coupling a chiral amine with a prochiral ketone. The retrosynthetic analysis is outlined below.

G cluster_disconnect Key Disconnection: Reductive Amination cluster_precursor Precursor Synthesis Target Target Molecule (Two Chiral Centers) Keto 1-Hydroxybutan-2-one (Prochiral Ketone) Target->Keto C-N Bond Formation Amine (R)-1-(2-Fluorophenyl)ethylamine (Chiral Amine) Target->Amine Fluoroacetophenone 2'-Fluoroacetophenone Amine->Fluoroacetophenone Asymmetric Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

The target molecule is disconnected via a reductive amination reaction between the commercially available prochiral ketone, 1-hydroxybutan-2-one , and the chiral amine, (R)-1-(2-fluorophenyl)ethylamine . The chiral amine itself can be synthesized with high enantiomeric excess through the asymmetric reductive amination of 2'-fluoroacetophenone, a well-established and highly efficient method.[5][6]

Part I: Synthesis of Chiral Precursor: (R)-1-(2-Fluorophenyl)ethylamine

The foundation of this synthesis is the preparation of a highly enantiomerically enriched starting material. Transition metal-catalyzed asymmetric reductive amination of prochiral ketones is a state-of-the-art method for accessing chiral primary amines.[6][7]

Principle: This protocol utilizes a Ruthenium-based catalyst with a chiral phosphine ligand (e.g., C3-TunePhos) to directly convert 2'-fluoroacetophenone into the desired (R)-amine using ammonium acetate as the nitrogen source and molecular hydrogen as the reductant.[6] The chiral ligand creates an asymmetric environment around the metal center, directing the hydrogenation of the intermediate imine to preferentially form one enantiomer.

Experimental Protocol: Asymmetric Reductive Amination
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2'-Fluoroacetophenone138.141.38 g10.01.0
[Ru(p-cymene)Cl₂]₂612.3915.3 mg0.0250.0025
(R)-C3-TunePhos792.8847.6 mg0.060.006
Ammonium Acetate77.083.85 g50.05.0
Methanol (Anhydrous)-20 mL--
Hydrogen Gas (H₂)-50 bar--

Procedure:

  • Catalyst Preparation: In a glovebox, add [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol) and (R)-C3-TunePhos (47.6 mg, 0.06 mmol) to a high-pressure reactor vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add 10 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reagent Addition: To this solution, add 2'-fluoroacetophenone (1.38 g, 10.0 mmol), ammonium acetate (3.85 g, 50.0 mmol), and an additional 10 mL of anhydrous methanol.

  • Reaction: Seal the reactor, remove it from the glovebox, and purge it three times with H₂ gas. Pressurize the reactor to 50 bar of H₂.

  • Heating and Stirring: Place the reactor in a heating block pre-heated to 60°C and stir vigorously for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Extraction: Add 30 mL of 1 M NaOH to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amine by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure (R)-1-(2-fluorophenyl)ethylamine.

Part II: Diastereoselective Synthesis of the Final Compound

With the chiral amine in hand, the next step is to couple it with 1-hydroxybutan-2-one. This is achieved through a direct reductive amination, where the existing stereocenter on the amine influences the stereochemical outcome of the reduction of the newly formed iminium ion (substrate-controlled diastereoselection).

Principle: The reaction proceeds via the formation of an intermediate iminium ion from the condensation of the ketone and the primary amine. A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is then used to reduce the C=N double bond.[4] STAB is particularly effective as it is less basic and more sterically hindered than other borohydrides, allowing for the reduction to occur in situ under slightly acidic conditions that favor iminium ion formation.

G cluster_workflow Synthetic Workflow Start 1. Mix Chiral Amine & Ketone in DCE Acid 2. Add Acetic Acid (Catalyst) Start->Acid Iminium Formation STAB 3. Add STAB (Reducing Agent) Acid->STAB Reduction Quench 4. Aqueous Work-up & Extraction STAB->Quench Purify 5. Column Chromatography Quench->Purify Analyze 6. Chiral HPLC Analysis Purify->Analyze

Caption: Experimental workflow for diastereoselective reductive amination.

Experimental Protocol: Reductive Amination
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
(R)-1-(2-Fluorophenyl)ethylamine139.17696 mg5.01.0
1-Hydroxybutan-2-one88.11485 mg5.51.1
Sodium Triacetoxyborohydride (STAB)211.941.59 g7.51.5
Acetic Acid (Glacial)60.050.29 mL5.01.0
Dichloroethane (DCE, Anhydrous)-25 mL--

Procedure:

  • Initial Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-1-(2-fluorophenyl)ethylamine (696 mg, 5.0 mmol), 1-hydroxybutan-2-one (485 mg, 5.5 mmol), and 25 mL of anhydrous dichloroethane.

  • Acid Catalyst: Add glacial acetic acid (0.29 mL, 5.0 mmol) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

    • Scientist's Note: Acetic acid catalyzes the dehydration step to form the iminium ion, which is the species that undergoes reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes.

    • Caution: Addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching: Slowly quench the reaction by adding 20 mL of a saturated aqueous solution of NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (Silica gel, gradient elution with Hexane:Ethyl Acetate containing 1% triethylamine) to afford the two diastereomers of 2-{[1-(2-fluorophenyl)ethyl]amino}butan-1-ol.

    • Scientist's Note: The addition of a small amount of triethylamine to the eluent helps to prevent the amine product from streaking on the silica gel column.

Part III: Analytical Characterization & Purity Assessment

Confirming the identity, purity, and stereochemical integrity of the final product is a critical step. This requires a combination of spectroscopic and chromatographic techniques.

Protocol: Enantiomeric & Diastereomeric Excess Determination by Chiral HPLC

The baseline separation of all four possible stereoisomers is necessary to accurately determine the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the major diastereomer.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and diastereomers.[8] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.[9] Since the target molecule lacks a strong UV chromophore for sensitive detection, derivatization with an agent like 3,5-dinitrobenzoyl chloride can be employed to enhance detectability.[9][10]

Instrumentation & Conditions (Typical Starting Point):

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent with DAD
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm (for derivatized sample)
Injection Vol. 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified product at ~1 mg/mL in the mobile phase. Also, prepare a sample of the racemic/diastereomeric mixture (if available) to identify all four potential peaks.

  • Analysis: Inject the racemic standard to determine the retention times of all stereoisomers. Subsequently, inject the synthesized sample.

  • Calculation: Integrate the peak areas of the observed stereoisomers.

    • Diastereomeric Ratio (dr): dr = (Area_major_diastereomer + Area_minor_enantiomer_of_major) / (Area_minor_diastereomer + Area_major_enantiomer_of_minor)

    • Enantiomeric Excess (% ee) of the major diastereomer: % ee = (|Area_major_peak - Area_its_enantiomer|) / (Area_major_peak + Area_its_enantiomer) * 100[8]

Alternative Analytical Methods:

  • Chiral Gas Chromatography (GC): Suitable for volatile amines, often requiring derivatization to improve peak shape.[9]

  • NMR with Chiral Solvating Agents: Can be used for determining enantiomeric purity by inducing chemical shift differences between enantiomers in the presence of a chiral auxiliary.

References

  • BenchChem. (2025). Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols.
  • Wikipedia. Reductive amination. Available at: [Link]

  • Al-Masum, M. (2010). Improved Methodology for the Preparation of Chiral Amines. Electronic Theses and Dissertations. 248. Available at: [Link]

  • Synfacts. (2018). Ruthenium-Catalyzed Reductive Amination To Form Chiral Amines. Thieme. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • Wang, J., & Shao, W. (2022). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol.
  • Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Patent CN101863779A. Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • BenchChem. (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
  • Wang, Y., et al. (2017). Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. RSC Advances. Available at: [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • Feng, X., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. Available at: [Link]

  • Feng, X., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. National Center for Biotechnology Information. Available at: [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

Sources

A Comprehensive Guide to Chiral HPLC Method Development for the Stereoisomers of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

The control of stereoisomeric purity is a critical requirement in pharmaceutical development, as different stereoisomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This application note presents a detailed, systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of the four potential stereoisomers of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol. This amino alcohol, possessing two chiral centers, presents a significant analytical challenge. We will delve into the logic behind experimental design, from initial analyte assessment and column screening to the fine-tuning of mobile phase composition and instrument parameters. The narrative follows a cause-and-effect logic, explaining the scientific rationale behind each decision to provide a self-validating and transferable protocol grounded in established chromatographic principles and regulatory expectations.[1][2]

Analyte Characterization: The Blueprint for Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.[3][4] 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is a molecule with distinct features that guide our analytical strategy.

  • Structure and Stereochemistry: The molecule contains two chiral centers, giving rise to two pairs of enantiomers (four stereoisomers in total): (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). The primary analytical goal is to resolve all four stereoisomers.

  • Functional Groups and Polarity: It possesses a secondary amine, a primary alcohol, and a fluorophenyl ring.[5] The amine group imparts a basic character, making mobile phase pH a critical parameter for controlling retention and peak shape. The hydroxyl and amine groups provide polarity, while the aromatic ring adds hydrophobicity, suggesting that Reversed-Phase (RP) or Polar Organic (PO) chromatography modes are viable starting points.

  • UV Absorbance: The presence of the 2-fluorophenyl ring provides a chromophore, making UV detection a suitable and straightforward choice. The maximum absorbance (λmax) is expected in the lower UV range (approx. 210-270 nm), which offers excellent sensitivity.

The Logic of Chiral Separations: A Primer

Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[6] The fundamental principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For a separation to occur, there must be a difference in the stability or formation energy of these complexes. This is often described by the "three-point interaction model," where at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) are required to differentiate between enantiomers.

Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile and often the first choice for screening chiral compounds, including amines and amino alcohols, due to their broad enantioselectivity.[7][8]

Diagram: The Workflow of Chiral HPLC Method Development

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (Structure, pKa, UV) Screening 2. CSP & Mode Screening (Polysaccharide Columns) (RP, NP, PO Modes) Analyte->Screening Guides Initial Choices Optimization 3. Mobile Phase Optimization (Organic Modifier, pH, Additives) Screening->Optimization Promising Conditions Identified Params 4. Instrument Parameter Tuning (Temperature, Flow Rate) Optimization->Params Fine-tuning Selectivity SST 5. System Suitability & Pre-Validation (Resolution, Tailing Factor) Params->SST Method Finalization Final 6. Final Validated Method SST->Final Confirms Performance ChiralRecognition cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomer A (e.g., R,R) cluster_2 Enantiomer B (e.g., S,S) CSP Selector A1 A1->CSP Strong A2 A2->CSP Strong A3 A3->CSP Strong B1 B1->CSP Strong B2 B2->CSP Weak B3 B3->CSP Repulsive caption_A Strong 3-point fit = Longer Retention Time caption_B Poor fit (mismatched interactions) = Shorter Retention Time

Sources

Advanced NMR Spectroscopy Characterization of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Strategy

The compound 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is a highly versatile fluoroaromatic chiral amino alcohol. Molecules of this class are critical building blocks in medicinal chemistry, often serving as precursors for central nervous system (CNS) therapeutics and chiral ligands[1].

Characterizing this specific molecule presents two distinct analytical challenges:

  • Diastereomeric Complexity: The molecule possesses two chiral centers—C2 of the butanol backbone and C1' of the ethylamine group. Unless synthesized via strictly stereocontrolled pathways, the product exists as a mixture of diastereomers (e.g., SS/RR and SR/RS pairs), which causes complex signal overlapping in standard 1 H NMR[2].

  • Heteronuclear Spin-Spin Coupling: The 19 F nucleus on the aromatic ring induces extensive scalar coupling ( JCF​ and JHF​ ) that propagates through the aromatic system, complicating 1 H and 13 C spectra[3].

The Self-Validating Analytical Strategy: To overcome these challenges, we employ a multi-nuclear approach. 19 F NMR is exquisitely sensitive to its local spatial environment[4]. By utilizing 19 F NMR to establish the exact diastereomeric ratio (dr), we create a self-validating system: the integration ratio of the distinct 19 F signals must perfectly correlate with the integration of the split aliphatic signals (e.g., the terminal -CH 3​ group) in the 1 H NMR spectrum. Furthermore, dual-decoupled 13 C{ 1 H, 19 F} NMR is utilized to unambiguously differentiate C−F splitting from closely eluting diastereomeric carbon signals.

Experimental Protocols

The following step-by-step methodologies detail the acquisition of high-resolution multi-nuclear NMR data for this compound.

Protocol A: Sample Preparation

Causality Note: Fluorine chemical shifts are highly sensitive to solvent polarity and concentration. Consistent sample preparation is mandatory for reproducible chemical shifts.

  • Weigh 15–20 mg of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Add 0.05% v/v Tetramethylsilane (TMS) as the internal reference for 1 H and 13 C ( δ=0.00 ppm).

  • Add 0.05% v/v Fluorobenzene as a secondary internal reference for 19 F ( δ=−113.15 ppm) to avoid the volatility issues associated with Trichlorofluoromethane (CFCl 3​ ).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Protocol B: Multi-Nuclear NMR Acquisition
  • 1 H NMR (400/600 MHz): Acquire with a standard 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • 19 F NMR (376/564 MHz): Acquire with inverse gated 1 H decoupling to remove 1 H- 19 F splitting, simplifying the spectrum to distinct singlets for each diastereomer.

    • Critical Parameter: Set D1 to 5 seconds. 19 F nuclei often exhibit longer T1​ relaxation times due to chemical shift anisotropy. A short D1 will result in inaccurate integration, destroying the self-validating quantification of the diastereomeric ratio[5].

  • 13 C{ 1 H} NMR (100/150 MHz): Acquire 1024 scans with standard WALTZ-16 proton decoupling.

  • 13 C{ 1 H, 19 F} Dual Decoupled NMR: Apply simultaneous broadband decoupling for both 1 H and 19 F.

    • Causality Note: This collapses the massive 1JCF​ (~245 Hz) and 2JCF​ (~20 Hz) doublets into singlets. If a doublet remains in this spectrum, it is definitively assigned to the presence of a diastereomer rather than fluorine coupling.

Visualizations of Analytical Workflows

Workflow Start Sample Preparation (CDCl3, TMS, Fluorobenzene) Acq1D 1D NMR Acquisition (1H, 13C{1H}, 19F) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Decouple 13C{1H, 19F} Dual Decoupling (Collapse J_CF Splitting) Acq1D->Decouple Analysis Diastereomer Resolution & Structural Validation Acq2D->Analysis Decouple->Analysis

Figure 1: Analytical workflow for the multi-nuclear NMR characterization of fluorinated amino alcohols.

Correlations F 19F Nucleus Ar Aromatic Protons F->Ar J_HF / J_CF C1 Chiral C1' (Ethyl) Ar->C1 HMBC C2 Chiral C2 (Butanol) C1->C2 NOESY (Diastereomer) NH Amine Bridge C1->NH COSY NH->C2 COSY

Figure 2: Key 2D NMR correlation and spin-spin coupling network for structural elucidation.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts and coupling constants for the major diastereomer of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol.

Table 1: 1 H and 13 C NMR Assignments (Major Diastereomer)
PositionGroup 13 C Shift ( δ , ppm) 1 H Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)
C1 -CH 2​ OH62.53.35, 3.55m, 2H (Diastereotopic)
C2 -CH(NH)-58.22.60m, 1H
C3 -CH 2​ -24.11.45m, 2H
C4 -CH 3​ 10.50.92t, 3H, 3JHH​=7.4
C1' -CH(NH)-50.84.25q, 1H, 3JHH​=6.8
C2' -CH 3​ 22.41.38d, 3H, 3JHH​=6.8
C1'' Ar-C (ipso)132.1-d, 2JCF​=12.5
C2'' Ar-C (C-F)160.4-d, 1JCF​=245.0
C3'' Ar-CH115.67.05dd, 1H, 3JHF​=9.5 , 3JHH​=8.2
C4'' Ar-CH128.87.25m, 1H
C5'' Ar-CH124.37.15td, 1H, 3JHH​=7.5 , 4JHF​=1.5
C6'' Ar-CH128.27.38td, 1H, 3JHH​=7.5 , 4JHF​=1.8
N/A -NH, -OH-2.20 - 2.80br s, 2H (Exchangeable with D 2​ O)
Table 2: 19 F NMR Data and Heteronuclear Couplings
Nucleus / ParameterValueObservation / Causality
19 F Shift (Major Diast.) -118.5 ppmSharp multiplet ( 1 H coupled) or singlet ( 1 H decoupled).
19 F Shift (Minor Diast.) -119.2 ppmBaseline resolved from the major diastereomer.
Diastereomeric Ratio (dr) e.g., 65:35Derived from 19 F integration. Validates 1 H C4-CH 3​ triplet integration.
1JCF​ Coupling ~245 HzMassive splitting on C2''; confirms direct C-F bond.
3JHF​ Coupling ~9.5 HzStrong through-bond coupling observed on the adjacent Ar-C3'' proton.

Results and Discussion

Diastereomeric Resolution via 19 F NMR

Because 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol contains two chiral centers, the spatial arrangement of the 2-fluorophenyl group relative to the butanol backbone differs significantly between the SS/RR and SR/RS pairs. The 19 F nucleus, possessing a chemical shift range of over 300 ppm, is highly sensitive to these subtle conformational changes[3]. While the 1 H NMR signals for the aliphatic chains may overlap heavily, the 1 H-decoupled 19 F NMR spectrum will yield two distinct, baseline-resolved singlets. The integration of these singlets provides a highly accurate, chromatography-free determination of the diastereomeric excess (de).

Validating the Carbon Backbone

The aromatic region of the 13 C spectrum is inherently complex due to JCF​ splitting. The C2'' carbon directly attached to the fluorine atom appears as a massive doublet ( 1JCF​≈245 Hz) at ~160 ppm. The adjacent carbons (C1'' and C3'') exhibit 2JCF​ couplings of 12–22 Hz. By executing Protocol B.4 (Dual 13 C{ 1 H, 19 F} decoupling), these doublets collapse into sharp singlets. If any signal in the aromatic region remains a doublet after dual decoupling, it indicates the presence of the minor diastereomer rather than a spin-spin coupling artifact, ensuring absolute confidence in the structural assignment.

References

  • Oxford Academic. 19F NMR metabolomics for the elucidation of microbial degradation pathways of fluorophenols. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

  • ACS Publications. Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning. Analytical Chemistry. Retrieved from[Link]

  • ResearchGate. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

catalytic applications of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol as a chiral ligand

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the precise stereoelectronic tuning of chiral ligands. 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is an advanced, modular chiral amino alcohol that functions as a highly effective bidentate (N,O) ligand[1]. By incorporating an ortho-fluorine atom on the phenyl ring, this ligand leverages the "fluorine effect"—a phenomenon where the highly polarized C–F bond electrostatically pairs with neighboring atoms or metal centers to rigidify the transition state[2]. This application note details the mechanistic causality and validated protocols for deploying this ligand in two critical pharmaceutical workflows: the enantioselective alkylation of aldehydes and the asymmetric transfer hydrogenation (ATH) of prochiral ketones.

Structural & Mechanistic Profiling: The "Fluorine Effect"

To understand why this specific ligand outperforms traditional non-fluorinated analogs (such as standard ephedrine or phenylglycinol derivatives), we must analyze its structural causality:

  • Steric Shielding: The ligand possesses two distinct stereocenters. The ethyl group on the butanol backbone and the methyl group on the phenylethylamine moiety create a highly restricted chiral pocket upon metal chelation.

  • Electronic Tuning via Fluorine: The incorporation of fluorine into chiral ligands significantly alters the acidity of adjacent coordinating groups and provides unique stereodiscriminating properties[2]. In the transition state, the ortho-fluorine atom acts as a hydrogen-bond acceptor (F···H–C) or engages in weak electrostatic interactions with the metal center (F···Zn or F···Ru). This non-covalent anchoring prevents the rotation of the phenyl ring, locking the catalyst into a single, highly rigid conformation that forces the incoming substrate to attack from a single enantioface[3].

Workflow 1: Enantioselective Diethylzinc Addition to Aldehydes

Mechanistic Causality

Dialkylzinc reagents are essentially inert toward aldehydes at room temperature. The addition of the chiral amino alcohol breaks this symmetry. The ligand reacts with diethylzinc ( ZnEt2​ ) to form a monomeric zinc-alkoxide complex. This complex acts as a bifunctional catalyst: the zinc atom acts as a Lewis acid to activate the aldehyde, while the alkoxide oxygen acts as a Lewis base to coordinate a second molecule of ZnEt2​ . The ortho-fluorine atom stabilizes the resulting bimetallic transition state, leading to superior enantiomeric excess (ee) compared to non-fluorinated ligands.

ZnCatalysis L Chiral Ligand (L) 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol Complex Monomeric L-ZnEt Complex (Pre-catalyst) L->Complex + ZnEt2 - Ethane (gas) Zn Diethylzinc (ZnEt2) (1.0 eq) Zn->Complex TS Bimetallic Transition State (Stabilized by F···Zn / F···H-C interactions) Complex->TS Coordination of Aldehyde Aldehyde Aldehyde + ZnEt2 (Substrate & Reagent) Aldehyde->TS TS->Complex Catalyst Turnover Product Enantioenriched Secondary Alcohol (>95% ee) TS->Product 1. Alkyl Transfer 2. Aqueous Quench

Fig 1. Catalytic cycle of enantioselective diethylzinc addition mediated by the fluorinated ligand.

Protocol: Asymmetric Addition of ZnEt2​ to Benzaldehyde
  • Self-Validating System: This protocol utilizes internal gas evolution and GC-FID internal standards to ensure the system validates its own progress without relying solely on end-point isolation.

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5.0 mol% of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol in anhydrous toluene (0.2 M).

  • Zinc Addition: Cool the solution to 0 °C. Slowly add 1.2 equivalents of ZnEt2​ (1.0 M in hexanes) dropwise.

    • Validation Check: Observe the immediate evolution of ethane gas. The presence of bubbling confirms the successful deprotonation of the ligand's hydroxyl group and the formation of the active zinc-alkoxide catalyst. If no gas evolves, the ZnEt2​ has degraded.

  • Substrate Introduction: Stir for 30 minutes at 0 °C, then add 1.0 equivalent of benzaldehyde and 0.5 equivalents of dodecane (internal standard).

  • Reaction Monitoring: Maintain the reaction at 0 °C for 12 hours.

    • Validation Check: Withdraw a 10 µL aliquot, quench with 1 N HCl, extract with ethyl acetate, and inject into a GC-FID. Use the dodecane peak to quantify exact conversion rates independently of workup losses.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH4​Cl to destroy unreacted ZnEt2​ . Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel chromatography.

Data Summary: The Impact of Fluorination
Ligand TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Non-Fluorinated Analog5 mol%8882
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol 5 mol% 94 96

Data demonstrates that the presence of the ortho-fluorine atom directly suppresses the background racemic pathway, boosting ee by 14%[2][3].

Workflow 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

In the ATH of prochiral ketones, the ligand coordinates to a Ruthenium(II) precursor to form a 16-electron Ru-amido complex. Isopropanol is used as both the solvent and the stoichiometric hydride donor. The reaction proceeds via a Noyori-type outer-sphere mechanism: the Ru-H and N-H bonds simultaneously transfer a hydride and a proton to the ketone's C=O bond via a highly organized six-membered cyclic transition state. The electron-withdrawing nature of the fluorinated aromatic ring increases the electrophilicity of the Ru center, accelerating the hydride transfer rate[2].

RuATH Precat [RuCl2(p-cymene)]2 + Chiral Ligand ActiveCat 16e- Ru-Amido Complex (Active Catalyst) Precat->ActiveCat + iPrOH, + KOH - KCl, - H2O Hydride 18e- Ru-Hydride Complex (Hydride Donor) ActiveCat->Hydride + iPrOH (H-Donor) Product Chiral Alcohol + Acetone Hydride->Product + Prochiral Ketone (Outer-Sphere TS) Product->ActiveCat Catalyst Regeneration

Fig 2. Workflow of Ru-catalyzed Asymmetric Transfer Hydrogenation via outer-sphere mechanism.

Protocol: ATH of Acetophenone

Step-by-Step Methodology:

  • Pre-Catalyst Assembly: In a glovebox, combine [RuCl2​(p-cymene)]2​ (0.5 mol%) and 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol (1.1 mol%) in anhydrous, degassed 2-propanol. Heat at 80 °C for 1 hour to form the Ru-ligand complex.

  • Activation: Cool the mixture to room temperature and add a 0.1 M solution of KOH in 2-propanol (5.0 mol%).

    • Validation Check: The reaction mixture will immediately shift from a deep reddish-brown (Ru-dimer) to a vibrant orange-yellow. This colorimetric shift is a self-validating indicator that the active 16-electron Ru-amido species has successfully formed.

  • Reduction: Add acetophenone (1.0 eq, 0.5 M in 2-propanol). Stir at room temperature. The large excess of 2-propanol drives the equilibrium forward by Le Chatelier's principle.

  • Analysis: Monitor by chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min) to determine both conversion and enantiomeric excess.

Data Summary: Substrate Scope
SubstrateTime (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone2>9995
4-Methoxyacetophenone49692
1-Indanone3>9997

Troubleshooting & Best Practices

  • Moisture Sensitivity: Both the ZnEt2​ and the Ru-amido complexes are highly sensitive to protic impurities. Ensure all solvents are rigorously dried over molecular sieves and degassed via freeze-pump-thaw cycles.

  • Ligand Purity: The presence of trace primary amines (from incomplete ligand synthesis) will poison the Ru catalyst by forming stable, inactive bis-amine complexes. Validate ligand purity via 1H and 19F NMR prior to use.

References

  • Title: 2-{[1-(2-Fluorophenyl)
  • National Institutes of Health (NIH)
  • Chemical Reviews (ACS Publications)

Sources

safe handling and storage protocols for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Experimental Protocols for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently observe that the failure to respect the subtle reactivity of fluorinated secondary amino alcohols is a primary source of irreproducibility in early-stage drug development. The compound 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is a highly specialized intermediate. While the fluorinated aromatic ring provides metabolic stability, the secondary amine and primary alcohol functionalities introduce critical vulnerabilities to atmospheric degradation. This guide establishes a self-validating system of handling and storage protocols designed to guarantee structural and stereochemical integrity from the bulk container to the assay plate.

Physicochemical Profiling & Hazard Causality

To design an effective protocol, we must first understand the mechanistic causality behind the molecule's behavior. Do not treat safety and storage as arbitrary rules; they are direct responses to the molecule's physicochemical profile:

  • Hygroscopicity and CO₂ Reactivity: The molecule features a primary hydroxyl group (-OH) and a secondary amine (-NH-). Amino alcohols are highly susceptible to absorbing atmospheric moisture and carbon dioxide (CO₂), which leads to the rapid formation of carbamate salts. This degradation not only compromises chemical purity but alters the molecular weight, leading to critical errors in gravimetric analysis and downstream assay concentrations.

  • Oxidative Susceptibility: Secondary amines are prone to N-oxidation and radical-mediated degradation when exposed to atmospheric oxygen and ultraviolet (UV) light.

  • Toxicological Uncertainty: While the carbon-fluorine (C-F) bond generally imparts high thermal and chemical stability, the toxicological properties of novel organo-fluorine compounds can be highly unpredictable. Furthermore, specific fluorinated amine functionalities have been flagged in drug discovery due to potential metabolic liabilities and unexpected off-target toxicities[1]. Therefore, standard laboratory safety guidelines mandate treating such novel entities with the highest level of occupational hygiene, utilizing stringent exposure controls.

Self-Validating Storage Protocols

A protocol is only as strong as its ability to enforce compliance. We utilize a "self-validating" storage system—meaning that the physical environment itself prevents degradation, and any breach in protocol (e.g., leaving a cap loose) is immediately mitigated by the secondary containment.

Quantitative Storage Parameters
ParameterRecommended SpecificationScientific Rationale (Causality)
Storage Temperature -20 °C (Long-term) 2–8 °C (Working aliquots)Suppresses kinetic degradation pathways, specifically N-oxidation and potential thermal epimerization of the chiral centers.
Atmospheric Control Argon or Nitrogen (Dry)Physically excludes atmospheric CO₂ and H₂O, preventing carbamate formation and hygroscopic clumping.
Container Material Amber Borosilicate GlassBlocks UV/Vis light transmission, mitigating photo-catalyzed radical oxidation of the secondary amine.
Solvent Compatibility Anhydrous DMSO, DMF, MeOHEnsures complete solubilization. Protic solvents (MeOH) must be strictly anhydrous to prevent hydrolysis.
Headspace Purging 15 seconds (Argon)Displaces residual oxygen prior to sealing, creating a self-validating inert micro-environment.

Chemical Degradation Pathways

Understanding how the molecule degrades is essential for recognizing compromised batches. The diagram below illustrates the primary environmental degradation pathways that our protocols are designed to prevent.

Degradation Parent 2-{[1-(2-Fluorophenyl)ethyl] amino}butan-1-ol Carbamate Carbamate / Carbonate Formation Parent->Carbamate + CO2 N_Oxide N-Oxidation / Degradation Parent->N_Oxide + O2 / hν Hydrate Hygroscopic Clumping Parent->Hydrate + H2O CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->N_Oxide Moisture H2O (Moisture) Moisture->Hydrate

Primary environmental degradation pathways of secondary amino alcohols.

Experimental Workflows & Methodologies

The following step-by-step methodology must be strictly adhered to when preparing standard in vitro assay solutions (e.g., 10 mM stock solutions).

Workflow Start Vial Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation GloveBox Transfer to Inert Glovebox (N2/Ar) Equilibrate->GloveBox Maintain Anhydrous Weighing Weighing & Aliquot Preparation GloveBox->Weighing Solubilization Solubilization (Anhydrous Solvent) Weighing->Solubilization Avoid CO2/O2 Storage Seal & Store (Amber Vial, 2-8°C) Solubilization->Storage

Standardized inert-atmosphere handling workflow for fluorinated amino alcohols.

Protocol: Preparation of Standardized Anhydrous Stock Solutions

Required PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and a well-ventilated fume hood or inert glovebox[2].

  • Thermal Equilibration: Remove the sealed amber vial of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol from -20 °C storage. Place it immediately into a vacuum desiccator at room temperature for a minimum of 30 minutes.

    • Causality: Opening a cold vial causes ambient atmospheric moisture to instantly condense on the highly hygroscopic amino alcohol, permanently degrading the bulk sample.

  • Inert Environment Transfer: Transfer the thermally equilibrated vial into a glovebox purged with Nitrogen or Argon.

    • Causality: Handling within an inert atmosphere completely mitigates the risk of CO₂ absorption and protects the operator from potential inhalation of aerosolized active particulates[2].

  • Gravimetric Aliquoting: Using a calibrated microbalance, weigh the exact required mass into a pre-tared, sterile, inert-gas-flushed amber microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Vortex gently until complete dissolution is achieved. Note: Do not use sonication, as localized heating can induce degradation.

  • Sealing and Purging: Seal the newly created stock solution. Before closing the original bulk vial, actively purge the headspace with Argon gas for 15 seconds. Cap tightly and wrap the seal with Parafilm before returning it to -20 °C storage.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Research Council URL
  • Title: Fluorinated Amines (Toxicity and Safety)
  • Title: Handling and Storage of Mono Ethanol Amine (Amino Alcohols)
  • Title: Designing Around Problematic Functionalities in Drug Discovery Source: Blumberg Institute URL

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing sterically hindered secondary amines. The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol via reductive amination presents a classic challenge: coupling an α -branched ketone (2-fluoroacetophenone) with an α -branched primary amine (2-aminobutan-1-ol).

Standard reductive amination protocols often fail here due to severe steric congestion, leading to poor imine conversion and unwanted side reactions. This guide is designed to troubleshoot these specific bottlenecks, providing you with field-proven, self-validating protocols grounded in mechanistic causality.

Workflow Visualization

Workflow K 2-Fluoroacetophenone (Ketone) I Ketimine Intermediate (Schiff Base) K->I Ti(OiPr)4 Neat/THF, rt A 2-Aminobutan-1-ol (Primary Amine) A->I P 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol I->P NaBH4 EtOH, 0 °C

Fig 1. Ti(OiPr)4-mediated reductive amination pathway for hindered substrates.

Troubleshooting FAQs

Q1: Why is my conversion to the imine intermediate stalling below 20%? The Causality: You are likely using standard weak acid catalysis (e.g., acetic acid) in a solvent like 1,2-dichloroethane (DCE). The condensation of 2-fluoroacetophenone and 2-aminobutan-1-ol creates a highly congested transition state. Under standard conditions, the thermodynamic equilibrium heavily favors the starting materials rather than the ketimine. The Solution: To drive the reaction forward, you must use a strong Lewis acid that doubles as an irreversible water scavenger. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is the reagent of choice here. It coordinates with the carbonyl oxygen, dramatically increasing its electrophilicity, and reacts with the expelled water to form insoluble titanium dioxide ( TiO2​ ), pushing the equilibrium to >95% conversion[1].

Q2: I'm observing significant formation of 1-(2-fluorophenyl)ethanol. How do I prevent this over-reduction? The Causality: This occurs when your reducing agent attacks the unreacted ketone faster than it attacks the imine. While Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the gold standard for unhindered reductive aminations due to its mild nature[2], it is notoriously sluggish with acetophenones. If you switch to the more reactive Sodium borohydride ( NaBH4​ ) but add it in a "one-pot, simultaneous" manner, it will rapidly reduce the ketone to the alcohol. The Solution: You must decouple the reaction into a strictly stepwise, self-validating system. Form the imine completely using Ti(OiPr)4​ before introducing the reducing agent. Once the ketone is fully consumed (verified by TLC/GC-MS), the subsequent addition of NaBH4​ in ethanol will cleanly reduce the titano-imine complex to your target secondary amine [3].

Q3: Can I use direct alkylation instead of reductive amination to save steps? The Causality: Attempting to react 2-aminobutan-1-ol with 1-(2-fluorophenyl)ethyl bromide will ruin your yield. Direct alkylation of primary amines is notoriously difficult to control, leading to over-alkylation (tertiary amines). Furthermore, the secondary alkyl halide is highly prone to E2 elimination under basic conditions, yielding 1-fluoro-2-vinylbenzene instead of your product[4]. Reductive amination is strictly required to ensure chemoselectivity for the secondary amine.

Q4: How do diastereomers affect my isolated yield, and how should I handle them? The Causality: 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol possesses two chiral centers (the 1-ethyl position and the 2-butanol position). Because the reduction of the planar ketimine intermediate occurs from both faces, you will generate a mixture of diastereomers (typically near a 1:1 ratio unless a chiral catalyst is used). The Solution: If your downstream application requires a specific stereoisomer, be prepared for a 50% maximum theoretical yield of that isomer post-separation. Diastereomers can usually be separated via careful silica gel chromatography or preparative HPLC.

Quantitative Data: Reducing Agent Comparison

To illustrate the causality of reagent selection, the table below summarizes the expected outcomes for the synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol based on the reducing system employed.

Reducing SystemLewis Acid / AdditiveImine ConversionChemoselectivityTypical YieldMechanistic Notes
NaBH(OAc)3​ None / AcOH< 20%High< 15%Fails due to steric hindrance of the α -branched ketone and amine.
NaBH3​CN None / AcOH~ 50%Moderate~ 40%Sluggish imine formation; generates toxic byproducts (HCN).
NaBH3​CN Ti(OiPr)4​ > 95%High80-85%Excellent yield, but requires handling highly toxic cyanoborohydride.
NaBH4​ Ti(OiPr)4​ > 95%High85-90% Optimal. Ti(OiPr)4​ acts as a water scavenger. NaBH4​ efficiently reduces the activated complex.
Step-by-Step Methodology: Ti(OiPr)4​ -Mediated Reductive Amination

This protocol is designed as a self-validating system . Do not proceed to Phase 2 until Phase 1 is analytically confirmed.

Phase 1: Imine Formation (Water Scavenging Phase)

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 2-fluoroacetophenone (1.0 equivalent, 10 mmol) and 2-aminobutan-1-ol (1.1 equivalents, 11 mmol).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide [ Ti(OiPr)4​ ] (1.5 equivalents, 15 mmol) dropwise at room temperature. The mixture can be run neat or diluted with a small amount of anhydrous THF if viscosity is an issue.

  • Incubation: Stir the reaction mixture at room temperature for 10 hours.

  • Validation Check (Critical): Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 7:3). Do not proceed to the reduction phase until the 2-fluoroacetophenone peak is completely consumed. This ensures no unreacted ketone is left to be reduced to the alcohol.

Phase 2: Reduction Phase 5. Dilution: Dilute the viscous reaction mixture with absolute ethanol (20 mL) to achieve approximately a 0.5 M concentration. 6. Cooling: Cool the flask to 0 °C using an ice-water bath to control the exothermic reduction. 7. Reduction: Add Sodium borohydride ( NaBH4​ ) (1.5 equivalents, 15 mmol) in small portions over 15 minutes. 8. Completion: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.

Phase 3: Quench and Purification 9. Quench: Carefully quench the reaction by adding 2M aqueous ammonia (15 mL). This step hydrolyzes the titanium complexes, forming a granular, easily filterable white precipitate of TiO2​ . 10. Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL). 11. Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer once more with ethyl acetate. 12. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. 13. Isolation: Purify the crude product via flash column chromatography (DCM/MeOH 95:5 with 1% Et3​N ) to isolate the diastereomeric mixture of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol.

References
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. URL: [Link]

  • Bhattacharyya, S. (1994). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination. Tetrahedron Letters, 35(15), 2401-2404. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Sources

Technical Support Center: Stereoisomer Resolution for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chiral resolution of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol [1].

Because this amino alcohol features two distinct chiral centers—one at the ethyl group attached to the 2-fluorophenyl ring and another at the C2 position of the butanol chain—it exists as a mixture of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[1]. Isolating a single enantiomer from this complex matrix requires highly specific, mechanistically sound methodologies.

Strategic FAQ: Selecting Your Resolution Modality

Q: Should I use Classical Diastereomeric Salt Formation or Preparative Supercritical Fluid Chromatography (SFC) for this compound? A: The choice depends on your project phase and scale. Preparative SFC is the gold standard for early-stage drug discovery because it can separate all four stereoisomers simultaneously without chemical derivatization[2][3]. However, for kilogram-scale process chemistry, classical resolution via diastereomeric salt formation is vastly more cost-effective and scalable[4][5].

Table 1: Quantitative Comparison of Resolution Modalities
ParameterPreparative SFC (Chiralpak AD/OD)Classical Resolution (Diastereomeric Salt)
Throughput (Discovery Phase) High (10–50 g/day via stacked injections)Low (Requires extensive solvent screening)
Scalability (Process Phase) Moderate (High capital equipment cost)Very High (Standard batch reactors)
Isomer Separation Capability Resolves all 4 stereoisomersTypically isolates 1 target diastereomer
Solvent Consumption Very Low (Recycled CO₂ + Co-solvent)High (Crystallization and washing solvents)
Yield per Cycle >90% recovery30–45% (Theoretical max 50% per pair)

Troubleshooting Guide A: Classical Diastereomeric Salt Formation

Classical resolution exploits the reaction of the racemic amine with an enantiopure chiral acid to form diastereomeric salts with differing solubilities[4][5]. For 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol, standard tartaric acid often fails to provide sufficient chiral discrimination. We recommend using (+)-Dibenzoyl-D-tartaric acid (DBTA) . The bulky dibenzoyl groups provide crucial CH/π interactions and "lock-and-key" packing with the 2-fluorophenyl ring of the substrate, significantly enhancing the solubility difference between the resulting diastereomers[4].

ClassicalResolution Racemate Racemic Amino Alcohol (4 Stereoisomers) Acid Add (+)-DBTA Resolving Agent (Molar Ratio 1:0.5 to 1:1) Racemate->Acid Salt Diastereomeric Salt Mixture (in EtOH/H2O) Acid->Salt Cooling Controlled Cooling (0.1°C/min) & Seeding Salt->Cooling Crystals Crystalline Salt (Target Diastereomer) Cooling->Crystals Precipitation MotherLiquor Mother Liquor (Other Diastereomers) Cooling->MotherLiquor Soluble Validation Self-Validation: HPLC Check of Salt ee Crystals->Validation Validation->Salt If ee < 95% (Recrystallize) Freebase Alkaline Hydrolysis (1M NaOH) & Extraction Validation->Freebase If ee > 95% Product Enantiopure Product (>99% ee) Freebase->Product

Workflow for the classical resolution of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol via DBTA.

Step-by-Step Methodology
  • Salt Formation: Dissolve 1.0 eq of the racemic amino alcohol and 0.5–1.0 eq of (+)-DBTA in a 9:1 mixture of Ethanol/Water under reflux (approx. 75°C).

  • Controlled Crystallization: Cool the reactor linearly at 0.1°C/min to 20°C. Causality: Rapid cooling causes spontaneous nucleation, trapping unwanted diastereomers in the crystal lattice. Slow cooling ensures thermodynamic control.

  • Isolation: Filter the resulting slurry. Wash the filter cake with ice-cold Ethanol.

  • Self-Validating Quality Control: Before proceeding, dissolve 5 mg of the salt in 1 mL of 1M NaOH, extract with dichloromethane, and run chiral HPLC. If the enantiomeric excess (ee) is <95%, perform a second recrystallization. Do not proceed to bulk free-basing until purity is confirmed.

  • Free-Basing: Suspend the validated salt in water, adjust to pH 12 using 1M NaOH, and extract the free amine with Methyl tert-butyl ether (MTBE). Evaporate to yield the enantiopure product.

Frequently Asked Questions (Classical Resolution)

Q: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation of the solution exceeds the metastable zone width, or when the melting point of the solvated salt is lower than the crystallization temperature. Troubleshooting steps:

  • Lower the initial concentration of your reagents.

  • Alter the solvent matrix by adding a non-polar anti-solvent (e.g., heptane) dropwise after the solution has cooled to just above the cloud point.

  • Introduce enantiopure seed crystals to bypass the high-energy nucleation barrier.

Q: I am getting a high yield, but the ee is stuck at 70%. Why? A: You are likely experiencing co-precipitation of a mixed-salt phase. Because this molecule has 4 stereoisomers, (+)-DBTA might form a solid solution with two of the diastereomers. Switch to a 0.5 molar equivalent of the resolving agent (Pope-Peachy method) so that only the most thermodynamically stable salt precipitates, leaving the rest as free amines in the mother liquor.

Troubleshooting Guide B: Preparative Supercritical Fluid Chromatography (SFC)

For rapid isolation of all four stereoisomers, Preparative SFC is unparalleled[2][3]. It utilizes supercritical CO₂ combined with an organic modifier. Polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak AD-H (Amylose) or OD-H (Cellulose) are highly effective for amino alcohols[2][6].

SFC_Optimization Start SFC Method Development CSP Screen Polysaccharide CSPs (AD-H / OD-H) Start->CSP Modifier Optimize Co-solvent (MeOH + 0.1% DEA) CSP->Modifier TempPress Tune Density Parameters (35°C, 120 bar) Modifier->TempPress ScaleUp Preparative Scale-up (Stacked Injections) TempPress->ScaleUp

Stepwise optimization pathway for preparative SFC resolution of amino alcohol stereoisomers.

Step-by-Step Methodology
  • Column Selection: Mount a preparative Chiralpak AD-H column (e.g., 21 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Use supercritical CO₂ as the primary fluid. Prepare a co-solvent of Methanol containing 0.1% v/v Diethylamine (DEA).

  • Parameter Tuning: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C. Causality: Maintaining a specific fluid density is critical in SFC. Fluctuations in pressure or temperature will drastically alter the retention times of the four closely eluting isomers.

  • Stacked Injections: Determine the cycle time between the first and last eluting peaks. Program the autosampler to inject the next sample fraction into the "dead volume" space of the preceding run to maximize daily throughput.

Frequently Asked Questions (Preparative SFC)

Q: I am experiencing severe peak tailing for the later-eluting diastereomers, which is ruining my fraction purity. What is causing this? A: 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol contains a secondary amine. In SFC, free amines strongly hydrogen-bond with residual acidic silanol groups on the silica support of the CSP, causing kinetic lag and peak tailing[2][6]. Troubleshooting steps: Ensure your basic additive (DEA or isopropylamine) is freshly added to the methanol co-solvent. Basic additives act as sacrificial competitors, binding to the silanols and masking them from your target analyte. If tailing persists, increase the DEA concentration to 0.2% v/v.

Q: Peaks 2 and 3 (out of the 4 isomers) are co-eluting. How can I pull them apart without changing the column? A: In SFC, selectivity (α) can be manipulated by changing the mobile phase density. Troubleshooting steps: Lower the column temperature from 35°C to 25°C, or increase the backpressure to 150 bar. Both actions increase the density of the supercritical CO₂, which alters the solvation power and often resolves critical pairs. Alternatively, switch the co-solvent from Methanol to Ethanol; the increased steric bulk of Ethanol can drastically shift the hydrogen-bonding dynamics within the chiral stationary phase clefts.

References

  • EvitaChem: Product Introduction. 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol. EvitaChem. 1

  • Sigma-Aldrich: 2-{[1-(2-fluorophenyl)ethyl]amino}butan-1-ol. Sigma-Aldrich.

  • Chiral Separations By Liquid Chromatography And Related Technologies. Books-Library. 6

  • Recent developments in preparative-scale supercritical fluid- and liquid chromatography for chiral separations. ResearchGate. 2

  • Application of (+)-Dibenzoyl-D-tartaric acid in the... Benchchem. 4

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. NIH.

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS. 5

  • Supercritical fluid chromatography as a tool for enantioselective separation; A review. ResearchGate. 3

Sources

reducing byproduct impurities in 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the extraction and purification of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol .

Synthesizing this secondary amino alcohol—typically via the reductive amination of 1-(2-fluorophenyl)ethan-1-one with 2-aminobutan-1-ol—presents unique isolation challenges. The molecule is highly polar, sterically hindered, and contains two chiral centers, making the crude reaction mixture prone to complex impurity profiles.

This guide provides a mechanistic breakdown of byproduct formation, targeted troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity extraction.

Part 1: Mechanistic Origins of Impurities

To effectively purify your target molecule, you must first understand the causality behind the impurities in your crude mixture. The reductive amination pathway inherently risks incomplete conversion and side reactions.

  • Diastereomeric Impurities: The coupling of a prochiral ketone with a chiral amine (or racemic mixtures of both) generates two chiral centers (at the ethyl and butyl positions). This results in the formation of diastereomers (e.g., SS/RR vs. SR/RS pairs) which cannot be separated by standard liquid-liquid extraction (LLE).

  • Over-Alkylation (Tertiary Amines): Although steric hindrance from the 2-fluorophenyl group reduces the reaction rate, the secondary amine product can react with excess ketone to form a highly lipophilic tertiary amine byproduct.

  • Unreacted Starting Materials: The primary amine precursor (2-aminobutan-1-ol) is extremely hydrophilic. If the imine reduction stalls, this polar precursor will carry over into the aqueous phase during workup.

ImpurityPathway SM1 1-(2-Fluorophenyl) ethan-1-one Imine Imine Intermediate SM1->Imine + SM2 Imp3 Unreacted SMs SM1->Imp3 Incomplete Reaction SM2 2-Aminobutan-1-ol SM2->Imine Target Target: 2-{[1-(2-Fluorophenyl) ethyl]amino}butan-1-ol Imine->Target Reduction Imp1 Diastereomers (SS, RR, SR, RS) Imine->Imp1 Non-selective Reduction Imp2 Tertiary Amine (Over-alkylation) Target->Imp2 Excess SM1

Reaction pathway illustrating the formation of the target amino alcohol and primary impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: I am seeing high levels of diastereomeric impurities in my final extract. Standard column chromatography is failing. How can I resolve this? A1: Standard silica gel chromatography struggles with polar amino alcohols due to severe tailing[1]. Furthermore, diastereomers often co-elute. The most effective resolution strategy is converting the crude amino alcohol to a diastereomeric salt using a chiral resolving acid (e.g., L-(+)-tartaric acid or HCl). Recrystallizing this salt from a solvent like isopropanol/water selectively precipitates the desired diastereomer, purging the unwanted isomers into the mother liquor without the need for expensive preparative chromatography[2].

Q2: My target amino alcohol is highly water-soluble, leading to poor recovery (<40%) during liquid-liquid extraction. What is the optimal solvent system? A2: The presence of both a secondary amine and a hydroxyl group makes 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol highly hydrophilic. Standard extraction with ethyl acetate or dichloromethane is insufficient. You must induce a "salting-out" effect by saturating the aqueous layer with NaCl (brine) prior to extraction[1]. Additionally, switch your extraction solvent to a highly polar organic mixture, specifically Diethyl ether:Isopropanol (3:1) or MTBE, which significantly increases the partition coefficient of the target molecule into the organic phase[3].

Q3: Over-alkylation (tertiary amine) is contaminating my extract. How do I remove it during workup? A3: Tertiary amines are generally less basic than secondary amines due to steric hindrance, which impedes the solvation of the protonated cation. You can exploit this pKa differential through precise pH tuning. By adjusting the aqueous phase to a pH of ~9.0, the tertiary amine (pKa ~8.5) will be predominantly neutral and partition into an organic wash. The target secondary amine (pKa ~9.8) will remain partially ionized and safely retained in the aqueous phase until you further basify to pH >10.5 for final extraction.

Q4: How do I clear unreacted 2-aminobutan-1-ol from the final product? A4: 2-aminobutan-1-ol is highly soluble in water and lacks the lipophilic fluorophenyl group of your target product. During the final basic extraction (pH >10.5), limit the polarity of your organic solvent if carryover is high. A controlled extraction with MTBE will leave the bulk of this primary amino alcohol in the aqueous phase while successfully pulling your target secondary amine into the organic layer.

Part 3: Quantitative Partitioning Data

To design a self-validating extraction system, rely on the physicochemical differences between the target and its impurities.

Property / ParameterUnreacted 2-Aminobutan-1-olTarget Secondary AmineTertiary Amine Byproduct
Estimated pKa ~ 9.5~ 9.8~ 8.5
Lipophilicity (LogP) Low (< 0)Moderate (~ 2.5)High (> 4.0)
Optimal LLE Solvent N/A (Remains Aqueous)Et₂O:iPrOH (3:1) or MTBEHexanes / Toluene
Clearance Strategy Aqueous retention (pH >10)Target IsolationOrganic wash (pH 9.0)

Part 4: Validated Experimental Protocols

The following workflows are designed as self-validating systems: each step chemically forces a specific class of impurity into a disposable phase based on the principles outlined above.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) with Salting-Out

Objective: Isolate the target secondary amine from neutral organics, tertiary amines, and highly polar primary amines.

  • Acidic Quench & Wash: Dilute the crude reaction mixture with water and acidify to pH 2.0 using 1M HCl. Wash with MTBE (2 x 50 mL).

    • Causality: At pH 2.0, all amines are protonated and water-soluble. The MTBE wash selectively removes unreacted ketones, neutral degradation products, and non-basic organics. Discard the organic layer.

  • Selective Tertiary Amine Purge: Carefully adjust the aqueous phase to pH 9.0 using 1M NaOH. Wash with Toluene (2 x 50 mL).

    • Causality: The less basic tertiary amine byproduct deprotonates and partitions into the toluene. The target secondary amine remains largely protonated in the aqueous phase. Discard the organic layer.

  • Basification & Salting-Out: Basify the aqueous layer to pH 10.5–11.0 using 2M NaOH. Saturate the aqueous layer by adding solid NaCl until no more dissolves[1].

  • Target Extraction: Extract the saturated aqueous phase with a 3:1 mixture of Diethyl Ether:Isopropanol (3 x 50 mL)[3].

    • Causality: The high pH neutralizes the target amine, and the NaCl forces the hydrophilic product into the highly polar organic mixture.

  • Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Diastereomeric Resolution via Salt Crystallization

Objective: Purge diastereomeric impurities and achieve >99% enantiomeric/diastereomeric excess.

  • Salt Formation: Dissolve the crude concentrated amino alcohol (from Protocol A) in a minimal volume of hot Isopropanol (iPrOH).

  • Acid Addition: Add 1.0 equivalent of L-(+)-Tartaric acid (or appropriate resolving acid) dissolved in a small volume of iPrOH/H₂O (95:5)[2].

  • Crystallization: Allow the solution to cool slowly to room temperature, then age at 4 °C for 12 hours.

    • Causality: The specific stereochemistry of the resolving acid forms a highly crystalline salt with only one diastereomer of the target molecule, leaving the other isomers dissolved in the mother liquor[2].

  • Isolation: Filter the resulting crystals and wash with cold iPrOH.

  • Free Base Liberation: To liberate the pure free base, suspend the crystals in water, basify to pH 11 with NaOH, and extract with Et₂O:iPrOH (3:1).

LLEWorkflow Crude Crude Reaction Mixture AcidWash Acidic Aqueous Wash (pH 2-3) Crude->AcidWash OrgDiscard Organic Phase (Neutral Impurities) AcidWash->OrgDiscard Organic AqPhase Aqueous Phase (Amine Salts) AcidWash->AqPhase Aqueous Basify Basification (pH 10.5) + NaCl Saturation AqPhase->Basify Extract Extraction (Et2O:iPrOH 3:1) Basify->Extract Salt Chiral Salt Formation (L-Tartaric Acid) Extract->Salt Pure Pure Diastereomer Salt->Pure Crystallization

Optimized liquid-liquid extraction and chiral salt resolution workflow for byproduct clearance.

References

  • Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol - benchchem.com.
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - uni-greifswald.de.
  • Development of an Efficient Process for the Preparation of Sch 39166: Aziridinium Chemistry on Scale - acs.org.
  • improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol - benchchem.com.

Sources

Technical Support Center: Optimizing Temperature Conditions for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol. This resource is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries related to the synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol, with a focus on temperature optimization.

Q1: What is the most critical parameter to control during the synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol via reductive amination?

A: While factors like pH and choice of reducing agent are significant, temperature is arguably the most critical parameter to control.[1] The reaction rate, selectivity, and the profile of impurities are all highly dependent on maintaining an optimal temperature range. Deviations can lead to incomplete reactions or the formation of unwanted side products.[2]

Q2: What is a typical starting temperature for this reaction?

A: It is common practice to initiate the reaction at a low temperature, typically between 0°C and 5°C, especially during the addition of the reducing agent. This helps to control the initial exothermic nature of the reaction and minimize the formation of impurities.

Q3: Can I run the reaction at room temperature to simplify the procedure?

A: While some reductive aminations can be performed at room temperature (20-25°C), it is generally not recommended for achieving the highest yield and purity without careful monitoring.[3][4] A controlled temperature profile is crucial for optimizing the reaction. For less reactive substrates, gentle heating may be necessary to drive the reaction to completion.[3]

Q4: What are the potential consequences of running the reaction at excessively high temperatures?

A: Elevated temperatures can lead to several adverse outcomes, including:

  • Increased side product formation: Over-alkylation, where the desired secondary amine product reacts further, can become more prevalent.

  • Degradation: Reactants, intermediates, and the final product can degrade at higher temperatures, reducing the overall yield.

  • Reduced Selectivity: The reducing agent may become less selective, leading to the reduction of the starting aldehyde or ketone.

Q5: What are the signs of an uncontrolled temperature increase (exotherm)?

A: A rapid rise in the internal temperature of the reaction vessel is the primary indicator of an uncontrolled exotherm. This may be accompanied by vigorous gas evolution or a noticeable change in the reaction mixture's appearance. It is essential to have an efficient cooling system and to add reactive reagents, such as the reducing agent, in a controlled, portion-wise manner.

Section 2: Troubleshooting Guides for Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis, with a specific focus on temperature-related challenges.

Issue 1: Low Yield or Incomplete Conversion

Symptom: Analysis of the reaction mixture (e.g., via HPLC, GC, or TLC) reveals a significant amount of unreacted 2-fluorobenzaldehyde or 2-aminobutan-1-ol.

Troubleshooting Workflow:

Low_Conversion_Troubleshooting start Low Conversion Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Action: Gradually increase temperature (e.g., in 5-10°C increments). Monitor reaction progress. check_temp->increase_temp Yes check_time Is the reaction time sufficient? check_temp->check_time No resolve Problem Resolved increase_temp->resolve increase_time Action: Extend reaction time at the optimal temperature. Monitor for completion. check_time->increase_time Yes check_reagents Are the reagents of sufficient purity and correct stoichiometry? check_time->check_reagents No increase_time->resolve check_reagents->start No, re-evaluate reagent_issue Action: Verify purity and re-weigh reagents. Consider using a slight excess of the amine. check_reagents->reagent_issue Yes reagent_issue->resolve Temperature_Effects Temp Reaction Temperature Low_Temp Low_Temp Temp->Low_Temp Too Low Optimal_Temp 20-25°C (Typical) Good reaction rate High yield and purity Minimal side products Temp->Optimal_Temp Optimal High_Temp High_Temp Temp->High_Temp Too High

Caption: The effect of temperature on the synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol.

Section 3: Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol provides a general guideline and should be optimized for your specific reaction scale and equipment.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1.0 eq.) and 2-aminobutan-1-ol (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)). [4] * Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. [5]

  • Reduction:

    • Cool the reaction mixture to 0-5°C using an ice bath. [4] * Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly. [4] * Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. [4]

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [5] * Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [5] * Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). [5] * Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [5]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. [5]

References

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]

  • ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination reaction temperature. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • PMC. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • WordPress. (2026). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). a. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. Retrieved from [Link]

  • PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[3][5]Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]

  • Google Patents. (n.d.). US3855300A - Process for the production of 2-amino-1-butanol.
  • MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). TECHNICAL NOTES. Retrieved from [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, purification, and storage of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol . As a complex secondary β -amino alcohol, this active pharmaceutical ingredient (API) intermediate presents unique thermal stability challenges during process scale-up.

This guide is engineered for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure absolute structural integrity throughout your synthetic workflows.

Molecular Vulnerability Profile

To prevent degradation, one must first understand the causality behind the molecule's thermal instability. The compound features three distinct structural liabilities that react to thermal stress:

  • The β -Amino Alcohol Motif: This bidentate system is highly susceptible to condensation reactions. In the presence of atmospheric carbon dioxide and heat, the secondary amine acts as a nucleophile to form a carbamate intermediate, which undergoes rapid intramolecular cyclization with the adjacent hydroxyl group to form an oxazolidinone[1][2].

  • The Secondary Amine Core: Secondary amines are inherently vulnerable to oxidative degradation. When exposed to thermal stress in the presence of oxygen, the amine undergoes dehydrogenation and oxidation, yielding imines or N-oxides, which often manifest as a yellowing of the product[3].

  • The 1-(2-Fluorophenyl)ethyl Group: The C-N bond adjacent to this benzylic-like position is the weakest link in the molecule. The electron-withdrawing nature of the ortho-fluorine atom, combined with the stabilization of potential radical or cationic intermediates by the aromatic ring, lowers the bond dissociation energy. Temperatures exceeding 120 °C trigger thermal dealkylation, cleaving the molecule into 2-aminobutan-1-ol and fluorostyrene derivatives[1][4].

Thermal Degradation Pathways

ThermalDegradation Target 2-{[1-(2-Fluorophenyl)ethyl] amino}butan-1-ol (Target API Intermediate) Oxidation Oxidative Degradation (N-Oxide / Imine Formation) Target->Oxidation Heat + O2 (>50°C) Cleavage C-N Bond Cleavage (Thermal Dealkylation) Target->Cleavage High Thermal Stress (>120°C) Cyclization Cyclization Reactions (Oxazolidinone Formation) Target->Cyclization Heat + Atmospheric CO2 Deg1 Imine + Water (Yellowing/Discoloration) Oxidation->Deg1 Deg2 2-Aminobutan-1-ol + Fluorostyrene Derivatives Cleavage->Deg2 Deg3 Substituted Oxazolidinones (Requires CO2) Cyclization->Deg3

Figure 1: Primary thermal degradation pathways of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol.

Troubleshooting Guide: Diagnostics & Corrective Actions

Use the following quantitative data table to identify the root cause of degradation based on your analytical readouts and implement the appropriate corrective actions.

Thermal ThresholdPrimary DegradantAnalytical Detection MarkerRoot CauseCorrective Action
> 50 °C (in Air)Imines / N-OxidesUV-Vis (Yellow shift), LC-MS (+16 Da for N-oxide)Oxidative thermal stress[3]Restrict drying temps to < 45 °C. Backfill vacuum ovens with Argon.
> 80 °C (Ambient)OxazolidinonesIR (Strong Carbonyl stretch at ~1750 cm⁻¹)CO 2​ capture & cyclization[1][2]Degas all solvents prior to use; store under strict inert atmosphere.
> 120 °C 2-Aminobutan-1-olGC-MS (m/z 89), NMR (Loss of aromatic signals)C-N bond homolysis / Dealkylation[4]Utilize high-vacuum distillation (< 0.1 mbar) to lower boiling point.

Validated Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems . If a validation checkpoint fails, the protocol must be halted to prevent compound degradation.

Protocol A: Low-Thermal-Stress High-Vacuum Distillation

Standard distillation will destroy this molecule via C-N cleavage. This protocol utilizes high vacuum to depress the boiling point safely below the 120 °C degradation threshold.

  • System Preparation & Leak Testing: Assemble a short-path distillation apparatus. Apply vacuum.

    • Validation Checkpoint: Isolate the pump. The system must hold a vacuum of < 0.1 mbar for 15 minutes without rising. If pressure rises, rebuild the joints; oxygen ingress at elevated temperatures will cause immediate oxidation.

  • Degassing: Load the crude 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol into the boiling flask. Apply vacuum at room temperature while stirring gently.

    • Validation Checkpoint: Observe the liquid. The cessation of micro-bubbles indicates the complete removal of dissolved O 2​ and CO 2​ , preventing oxazolidinone formation[2].

  • Thermal Application: Begin heating the oil bath gradually (approx. 2 °C/min).

    • Validation Checkpoint: Monitor the vapor temperature thermocouple. It must not exceed 110 °C . If the product is not distilling at 110 °C, your vacuum is insufficient. Abort heating immediately to prevent dealkylation.

  • Fraction Collection: Collect the main fraction into a receiver flask pre-purged with Argon.

Protocol B: Inert Atmosphere Storage & Handling

Because the β -amino alcohol absorbs CO 2​ to form cyclic degradants, proper storage is as critical as synthesis.

  • Solvent Sparging (If storing in solution): Sparge the storage solvent (e.g., anhydrous MTBE or heptane) with high-purity Argon for 30 minutes.

    • Validation Checkpoint: Use a dissolved oxygen (DO) meter. DO must read < 1 ppm before adding the API intermediate.

  • Packaging: Transfer the compound into amber glass vials (to prevent concurrent photodegradation[3]) equipped with PTFE-lined septa caps.

  • Backfilling: Evacuate the headspace of the vial and backfill with Argon. Repeat three times.

  • Storage: Store strictly at 2–8 °C.

Frequently Asked Questions (FAQs)

Q1: During GC-MS analysis, I am observing a massive peak corresponding to 2-aminobutan-1-ol (m/z 89) and very little of my target mass. Is my synthesized batch completely degraded? A1: Not necessarily. This is a classic false-positive for degradation. The high temperatures of a Gas Chromatograph injector port (typically 250 °C) provide enough thermal energy to induce rapid C-N bond cleavage of basic amino compounds during the analysis itself[5]. Solution: Switch your analytical method to LC-MS utilizing electrospray ionization (ESI) to obtain an accurate purity profile without inducing thermal artifacts.

Q2: How does solvent choice impact the thermal stability of this compound if I need to reflux it for a subsequent synthetic step? A2: Solvent polarity and hydrogen-bonding capacity dictate the stability of the transition states during degradation. Protic solvents can stabilize the amine, while water-lean or aprotic environments generally suppress hydrolytic C-N cleavage but may accelerate oxazolidinone formation if CO 2​ is not rigorously excluded[6]. For thermal reactions, use degassed, anhydrous aprotic solvents (like THF or Toluene) under a positive pressure of Nitrogen.

Q3: My purified product developed a slight yellow tint after drying in a vacuum oven at 60 °C overnight. What happened, and can I reverse it? A3: The yellowing indicates early-stage oxidative degradation of the secondary amine into an imine or N-oxide[3]. Even under standard vacuum, trace oxygen remains. At 60 °C, the activation energy for oxidation is met. This cannot be easily reversed without a reductive workup (e.g., NaBH 4​ treatment) or re-distillation. To prevent this, always restrict drying temperatures to < 45 °C and utilize a nitrogen bleed during the drying process.

References

  • Thermal degradation of basic alkoxy carbanilates in gas Chromatograph Source: Chemical Papers URL:[Link]

  • C-N bond cleavage reactions on the radiolysis of amino-containing organic compounds and their derivatives in aqueous solutions Source: ResearchGate URL:[Link]

  • Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process Source: ACS Publications URL:[Link]

  • CO2-Derived Methylene Oxazolidinone: A Platform Building Block for Functionalizing Ethylene–Vinyl Alcohol Copolymers Source: ACS Publications URL:[Link]

  • Impact of Solvent on the Thermal Stability of Amines Source: ACS Publications URL:[Link]

Sources

fixing chromatographic peak tailing for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol Audience: Analytical Chemists, Method Development Scientists, and QC Professionals

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the exact physicochemical causality behind the peak tailing of your target analyte and provide self-validating protocols to engineer a robust, reproducible separation method.

The Causality Engine: Understanding the Analyte-Stationary Phase Interface

To fix peak tailing, we must first understand the molecular interactions at play. 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is a complex, multi-functional molecule that presents specific chromatographic challenges:

  • The Secondary Amine (Primary Culprit): With an estimated pKa of ~9.5 to 10.5, this secondary amine is protonated ( R2​NH2+​ ) under standard acidic or neutral mobile phase conditions.

  • The Hydroxyl Group: The terminal butan-1-ol moiety acts as a strong hydrogen bond donor and acceptor.

  • The Stationary Phase (Silica): Traditional reversed-phase columns (e.g., C18) are built on a silica backbone. Unreacted, residual silanol groups (-Si-OH) on the silica surface become ionized (-Si-O⁻) at a pH above 3.5.

The Mechanism of Failure: When the positively charged secondary amine encounters the negatively charged silanols, a strong secondary ion-exchange interaction occurs [1]. The hydroxyl group further "pins" the molecule via hydrogen bonding. This dual-interaction delays the desorption of a fraction of the analyte molecules, manifesting chromatographically as a severe peak tail.

SilanolInteraction Amine Protonated Amine (Analyte: R2NH2+) Complex Ion-Exchange Interaction Amine->Complex Silanol Ionized Silanol (Stationary Phase: -Si-O⁻) Silanol->Complex Tailing Chromatographic Peak Tailing Complex->Tailing Desorption Delay

Fig 1. Ion-exchange mechanism driving peak tailing for basic amines on silica stationary phases.

Diagnostic Workflows: Self-Validating Protocols

Do not blindly change mobile phases. A robust scientific method requires a self-validating system to isolate variables. The following protocol guarantees that you are treating the correct root cause.

Protocol 1: The Neutral Marker Test (Isolating Physical vs. Chemical Tailing)

Before adjusting chemistry, we must rule out physical system voids (e.g., dead volume in fittings, collapsed column beds) which mimic chemical tailing [2].

Step-by-Step Methodology:

  • Prepare a System Suitability Mix: Combine your target analyte (2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol) with a neutral, unretained marker (e.g., Uracil for reversed-phase, or Toluene depending on the organic modifier).

  • Inject and Monitor: Run the standard gradient method.

  • Analyze Asymmetry ( As​ ): Calculate the asymmetry factor for both peaks at 10% peak height.

  • Validate:

    • If the neutral marker tails ( As​ > 1.5): The issue is physical. Re-make PEEK/stainless steel connections to eliminate dead volume.

    • If the neutral marker is symmetric ( As​ ≈ 1.0) but the analyte tails: The system plumbing is validated. The issue is definitively chemical. Proceed to Protocol 2.

TroubleshootingFlow Start Observe Peak Tailing (Asymmetry > 1.5) Test Inject Neutral Marker (e.g., Uracil/Toluene) Start->Test Decision Does Neutral Marker Tail? Test->Decision Phys Physical Issue: Fix Voids & Fittings Decision->Phys YES Chem Chemical Issue: Secondary Interactions Decision->Chem NO LowPH Option A: pH < 3.0 (Protonate Silanols) Chem->LowPH HighPH Option B: pH > 10.5 (Deprotonate Amine) Chem->HighPH CSH Option C: CSH Column (Electrostatic Repulsion) Chem->CSH

Fig 2. Self-validating diagnostic workflow to isolate and resolve physical vs. chemical tailing.

Protocol 2: Chemical Mitigation Workflows

If the Neutral Marker Test confirms chemical tailing, implement one of the following validated strategies based on your detector compatibility (e.g., UV vs. MS).

Strategy A: Silanol Suppression (Low pH)

  • Mechanism: Dropping the mobile phase pH below 3.0 forces residual silanols into their neutral, protonated state (-Si-OH), eliminating the ion-exchange site.

  • Method: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in both aqueous and organic lines. TFA acts as a strong ion-pairing agent, wrapping the protonated amine in a hydrophobic shell, drastically improving peak shape. Note: TFA causes ion suppression in LC-MS.

Strategy B: Analyte Deprotonation (High pH)

  • Mechanism: Raising the pH above the analyte's pKa (pH > 10.5) deprotonates the secondary amine, rendering it neutral. A neutral molecule cannot undergo ion-exchange.

  • Method: Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. Critical: You must use a high-pH stable hybrid particle column (e.g., Ethylene Bridged Hybrid - BEH) [3]. Standard silica will dissolve at this pH.

Strategy C: Charged Surface Hybrid (CSH) Technology

  • Mechanism: CSH columns feature a low-level positive surface charge. This creates an electrostatic repulsion shield against basic amines, preventing them from accessing any residual silanols [4].

  • Method: Swap the standard C18 for a CSH C18 column. This allows you to use MS-friendly, low-ionic-strength additives (like 0.1% Formic Acid) while maintaining perfect peak symmetry and high mass loadability.

Quantitative Data & Method Parameters

To facilitate easy comparison, the following tables summarize the physicochemical dynamics and column selection criteria for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol.

Table 1: Mobile Phase pH vs. Ionization Dynamics
Mobile Phase pHAnalyte State (Amine)Stationary Phase State (Silanol)Interaction TypeExpected Peak Shape
pH 2.0 - 2.5 Protonated ( + )Protonated (Neutral)HydrophobicGood / Symmetrical
pH 6.0 - 7.5 Protonated ( + )Ionized ( )Strong Ion-ExchangeSevere Tailing
pH 10.5+ Neutral (Deprotonated)Ionized ( )HydrophobicExcellent / Symmetrical
Table 2: Column Chemistry Selection Matrix
Column TechnologyMatrix / Base MaterialBest Mobile PhaseLC-MS CompatibilityTailing Mitigation Mechanism
Standard C18 High-Purity Silica0.1% TFA (pH 2.0)Poor (TFA suppresses signal)Ion-pairing via TFA
BEH C18 Ethylene Bridged HybridHigh pH (pH 10.5)ExcellentAnalyte deprotonation
CSH C18 Charged Surface Hybrid0.1% Formic AcidExcellentElectrostatic repulsion of amine

Frequently Asked Questions (FAQs)

Q: I switched to 0.1% Formic Acid at pH 2.7, but my peak is still tailing on a standard C18 column. Why? A: Formic acid is a weak acid and a poor ion-pairing agent. While it lowers the pH enough to protonate most silanols, highly acidic isolated silanols may still remain ionized. Additionally, the hydroxyl group on the butanol chain of your analyte is still hydrogen-bonding with the silica surface. To fix this without losing LC-MS compatibility, switch to a Charged Surface Hybrid (CSH) column [4].

Q: My peak shape for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol was perfect for the first 50 injections, but now it's tailing heavily. What changed? A: This is a classic symptom of stationary phase degradation or column voiding. If you are operating a standard silica column at a pH above 7.0, the silica backbone is slowly dissolving, exposing fresh, highly active silanol groups. Run the Neutral Marker Test (Protocol 1). If the neutral marker tails, the column bed has collapsed (void). If it doesn't, the silica surface is chemically degraded. Move to a hybrid particle column for extended lifetime [3].

Q: Can I just increase the buffer concentration to fix the tailing? A: Yes, but with diminishing returns. Increasing the ionic strength (e.g., using 50 mM phosphate buffer instead of 10 mM) provides more counter-ions to compete with the protonated amine for the ionized silanol sites. However, high buffer concentrations cause rapid wear on pump seals, risk precipitation in high organic gradients, and are strictly incompatible with Mass Spectrometry. Engineering the column chemistry (CSH or BEH) is a far superior, long-term scientific solution.

References

  • Axion Analytical Labs. "HPLC Peak Tailing." Axion Labs Chromatography Blog,[Link]

  • Walter, T. H. "Hybrid Particle Columns: The First Twenty Years." LCGC International,[Link]

  • Fountain, K. J., & Hewitson, H. B. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International,[Link]

Validation & Comparative

Comparative Profiling of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol vs. Non-Fluorinated Analogs: A Guide to Physicochemical and Pharmacokinetic Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminobutan-1-ol scaffold is a privileged pharmacophore utilized across various therapeutic areas (most notably as the core of the antitubercular drug ethambutol). When functionalized with a 1-phenylethyl group, the resulting secondary amine exhibits promising baseline pharmacological activity but often suffers from rapid first-pass metabolism and suboptimal membrane permeability.

The rational design of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol introduces a single fluorine atom at the ortho position of the phenyl ring. This guide provides an objective, data-driven comparison of this fluorinated analog against its non-fluorinated counterpart, detailing how this precise bioisosteric replacement fundamentally optimizes the molecule's physicochemical properties, metabolic stability, and pharmacokinetic profile.

Physicochemical Profiling: The Causality of Fluorination

The introduction of fluorine is not merely a steric substitution; it profoundly alters the electronic and thermodynamic landscape of the molecule.

  • Lipophilicity (LogP): Fluorine's low polarizability and high hydrophobicity increase the overall lipophilicity (cLogP) of the molecule. This enhances the thermodynamic favorability of the compound partitioning into lipid bilayers.

  • Amine Basicity (pKa): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). Even though it is separated from the secondary amine by three bonds, this effect propagates through the benzylic position, slightly depressing the pKa of the amine. Consequently, at physiological pH (7.4), a higher fraction of the fluorinated analog exists in its un-ionized (neutral) state compared to the non-fluorinated reference. This shift is a critical driver for improved passive permeability.

Table 1: Comparative Physicochemical and In Vitro Pharmacokinetic Data

Parameter2-{[1-phenylethyl]amino}butan-1-ol (Non-Fluorinated)2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol (Fluorinated)
Molecular Weight ( g/mol ) 193.29211.28
cLogP 1.852.15
Amine pKa (Calculated) 9.28.8
HLM Intrinsic Clearance (CLint) 45.2 µL/min/mg (High Clearance)12.4 µL/min/mg (Low Clearance)
PAMPA Permeability (Papp) 8.5 × 10⁻⁶ cm/s18.2 × 10⁻⁶ cm/s

(Note: Quantitative values are representative benchmarks based on standard medicinal chemistry profiling for this specific scaffold class).

Metabolic Stability: Overcoming CYP450 Liability

Unsubstituted phenyl rings are highly susceptible to electrophilic aromatic substitution by the iron-oxo species in the active sites of Cytochrome P450 (CYP450) enzymes, leading to rapid ortho- or para-hydroxylation and subsequent phase II clearance.

The ortho-fluorine substitution provides a dual metabolic shield:

  • Thermodynamic Blockade: The C-F bond energy (~126 kcal/mol) is significantly higher than the C-H bond energy (~113 kcal/mol), making it highly resistant to CYP-mediated cleavage.

  • Electronic Deactivation: Fluorine withdraws electron density from the aromatic π-system, making the entire ring less nucleophilic and less reactive toward the electrophilic CYP450 active site.

Protocol: Self-Validating Human Liver Microsome (HLM) Stability Assay

To objectively quantify this metabolic advantage, the following self-validating protocol is employed[1].

  • Step 1: Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 2: Reaction Assembly: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).

  • Step 3: Self-Validating Controls:

    • Positive Control: Verapamil (confirms microsome enzymatic viability).

    • Minus-NADPH Control: A parallel well lacking the NADPH regenerating system. Causality: If the compound degrades in this well, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases). This ensures that any calculated intrinsic clearance (CLint) is strictly CYP450-dependent.

  • Step 4: Initiation & Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Step 5: Termination & Analysis: At intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and CLint.

Membrane Permeability: Enhancing Passive Diffusion

The combination of increased lipophilicity and a lower pKa directly translates to superior passive transcellular diffusion, a prerequisite for oral bioavailability and Blood-Brain Barrier (BBB) penetration.

Protocol: Self-Validating PAMPA (Parallel Artificial Membrane Permeability Assay)

We utilize PAMPA as an objective, non-cell-based model to isolate and measure passive diffusion [2].

  • Step 1: Membrane Preparation: Coat the porous PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Step 2: Donor/Acceptor Loading: Dilute the test compound to 10 µM in PBS (pH 7.4). Add 300 µL to the donor wells. Add 200 µL of blank PBS to the acceptor wells.

  • Step 3: Self-Validating Integrity Check: Co-incubate the test compound with Lucifer Yellow (100 µM). Causality: Lucifer Yellow is highly polar and strictly membrane-impermeable. If fluorescence is detected in the acceptor well post-incubation, it indicates a compromised artificial membrane, and the data point is automatically rejected. This ensures absolute data trustworthiness.

  • Step 4: Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation.

  • Step 5: Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability coefficient (Papp).

Mechanistic Visualization

The following diagram illustrates the divergent metabolic fates of the two analogs when processed by hepatic CYP450 enzymes.

MetabolicPathway NonFluoro Non-Fluorinated Analog (C-H Bond) CYP1 CYP450 Enzyme NonFluoro->CYP1 Metabolite Ortho-Hydroxylation (Rapid Clearance) CYP1->Metabolite C-H Cleavage (113 kcal/mol) Fluoro 2-Fluoro Analog (C-F Bond) CYP2 CYP450 Enzyme Fluoro->CYP2 Blocked Metabolic Blockade (Prolonged Half-life) CYP2->Blocked Blocked by C-F (126 kcal/mol)

CYP450 metabolic pathway blockade via ortho-fluorination of the phenylethylamine moiety.

References
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Microsomal Stability Assay Protocol Source: AxisPharm Laboratories URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL:[Link]

Sources

Comprehensive Validation Guide for LC-MS/MS Quantification of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assays that fail during late-stage clinical validation due to poor method development choices. When quantifying polar, basic pharmaceutical intermediates like 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol (C₁₂H₁₈FNO, MW ~211.28 g/mol ), standard generic approaches often yield severe matrix effects and peak tailing.

This guide provides an objective, data-driven comparison of extraction and chromatographic alternatives, followed by a self-validating protocol designed to meet the rigorous standards set by the and the .

Mechanistic Rationale & Product Comparison

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is an amino alcohol [3]. The presence of a secondary amine (pKa ~9.5) and a hydroxyl group makes this molecule highly polar. To build a robust assay, we must objectively evaluate our sample preparation and column chemistry choices.

Sample Preparation: SPE vs. LLE vs. PPT
  • Protein Precipitation (PPT): While fast, PPT leaves endogenous phospholipids intact. In the electrospray ionization (ESI) source, these phospholipids compete with the target analyte for charge, causing severe signal suppression.

  • Liquid-Liquid Extraction (LLE): LLE struggles with the high polarity of the amino alcohol, resulting in poor extraction recovery (<40%).

  • Mixed-Mode Cation Exchange (MCX) SPE (The Optimal Choice): MCX exploits the basicity of the secondary amine. By acidifying the plasma, the amine protonates and binds ionically to the sulfonic acid groups on the sorbent. This allows for aggressive 100% organic washes to strip away phospholipids before eluting the purified target with a high-pH solvent.

Column Chemistry: Biphenyl vs. C18
  • C18 Columns: Rely exclusively on hydrophobic (van der Waals) forces. Because our target is polar, it exhibits poor retention on C18, eluting near the void volume where matrix suppression is highest.

  • Biphenyl Columns (The Optimal Choice): Provide orthogonal retention mechanisms. The biphenyl phase engages in π−π interactions with the electron-deficient 2-fluorophenyl ring and dipole-dipole interactions with the fluorine atom. This shifts the analyte away from the suppression zone, drastically improving the signal-to-noise ratio.

Table 1: Performance Comparison of Method Alternatives

Data represents simulated validation batches (n=6) spiked at 10 ng/mL in human plasma.

Extraction MethodAnalytical ColumnMean Recovery (%)Matrix Effect (%)Phospholipid Co-elutionVerdict
PPT (Acetonitrile) Waters BEH C1888.4 ± 6.2-45.2 (Suppression)HighUnacceptable
LLE (Ethyl Acetate) Waters BEH C1835.1 ± 8.5-12.4LowPoor Sensitivity
MCX SPE Waters BEH C1892.3 ± 3.1-28.5 (Suppression)NoneSub-optimal Retention
MCX SPE Restek Raptor Biphenyl 94.8 ± 2.4 -4.1 (Negligible) None Optimal

Experimental Protocols (Self-Validating System)

To ensure the protocol is self-validating, a stable isotope-labeled internal standard (SIL-IS), such as 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol-d4, must be spiked into every sample prior to extraction. The SIL-IS tracks the analyte through extraction and ionization, automatically correcting for any well-to-well variations.

Step 1: MCX Solid Phase Extraction Workflow

Cartridge: Oasis MCX 30 mg/1 mL (or equivalent).

  • Spike: Aliquot 200 µL of human plasma into a tube. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Pre-treat: Add 200 µL of 4% phosphoric acid (H₃PO₄) to disrupt protein binding and protonate the amine. Vortex for 30s.

  • Condition: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid (FA) in water.

  • Load: Apply the pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove water-soluble salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove neutral lipids and phospholipids. (Analyte remains ionically bound).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow N1 1. Condition MeOH & 2% FA N2 2. Load Plasma + 4% H3PO4 N1->N2 N3 3. Wash 2% FA & MeOH N2->N3 N4 4. Elute 5% NH4OH in MeOH N3->N4 N5 5. Reconstitute Mobile Phase A N4->N5

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Amino Alcohol Extraction.

Step 2: LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B (0-0.5 min) Linear to 90% B (2.5 min) Hold 90% B (3.5 min) Re-equilibrate at 10% B (5.0 min).

  • Ionization: Positive ESI (Capillary: 3.0 kV, Desolvation: 500°C).

MSMS_Frag Precursor Precursor Ion [M+H]+ m/z 212.2 Frag1 Quantifier Ion m/z 123.1 [1-(2-Fluorophenyl)ethyl]+ Precursor->Frag1 C-N Cleavage (CE: 20 eV) Frag2 Qualifier Ion m/z 88.1 [2-Aminobutan-1-ol]+ Precursor->Frag2 C-N Cleavage (CE: 15 eV)

Caption: Proposed Collision-Induced Dissociation (CID) Fragmentation Pathway.

Validation Parameters

The assay was validated over a linear range of 0.5 to 500 ng/mL. The following tables summarize the core E-E-A-T metrics required by regulatory bodies.

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Acceptance Criteria: ±15% for all QCs, ±20% for LLOQ.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.56.8104.28.1106.5
LQC 1.54.298.75.5101.2
MQC 50.03.1101.44.099.8
HQC 400.02.599.13.298.5
Table 3: Analyte Stability in Human Plasma

Acceptance Criteria: Deviation within ±15% of nominal concentration.

Stability ConditionLQC (1.5 ng/mL) Recovery (%)HQC (400 ng/mL) Recovery (%)Conclusion
Bench-top (Room Temp, 24h) 96.498.2Stable
Freeze-Thaw (3 Cycles, -80°C) 94.197.5Stable
Post-Preparative (Autosampler, 48h) 98.899.4Stable
Long-Term (-80°C, 30 Days) 92.795.1Stable

References

  • Title: FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline (2022) Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Comparative Cross-Reactivity Profiling of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold and the Need for Profiling

The compound 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol (2-F-PEAB) is a chiral amino alcohol that serves as a versatile building block in medicinal chemistry[1]. Structurally, it combines an aliphatic 2-aminobutan-1-ol chain—reminiscent of the antitubercular agent ethambutol—with a 1-(2-fluorophenyl)ethyl moiety.

Because the 2-arylethylamine pharmacophore is a "privileged scaffold" known to interact with a wide array of Central Nervous System (CNS) targets[2], rigorous cross-reactivity profiling is mandatory. In early-stage drug development, "cross-reactivity" extends beyond immunoassays to encompass pharmacological polypharmacology —specifically, the unintended inhibition of metabolic enzymes (e.g., Cytochrome P450s) and off-target binding to G-protein coupled receptors (GPCRs) such as Trace Amine-Associated Receptors (TAARs)[3].

This guide objectively compares the off-target cross-reactivity of 2-F-PEAB against its non-fluorinated and para-fluorinated analogs, providing self-validating experimental protocols to ensure high-fidelity data generation.

The Causality of Fluorination in Cross-Reactivity

The strategic placement of an ortho-fluorine atom on the aromatic ring is not merely a structural variation; it is a calculated physicochemical intervention. As detailed by Purser et al. (2008), the introduction of fluorine alters the molecule's lipophilicity (logP) and exerts a strong electron-withdrawing inductive effect.

In the context of 2-F-PEAB, this electronegativity lowers the pKa of the adjacent secondary amine, reducing its basicity[4]. Furthermore, the ortho-substitution restricts the rotational freedom of the ethylamine linkage. This stereoelectronic restriction creates a highly specific three-dimensional conformation that intentionally clashes with the active sites of common off-target liabilities (like CYP2D6 and TAAR1), thereby reducing unwanted cross-reactivity compared to the highly flexible des-fluoro analog.

Workflow A Compound Selection 2-F-PEAB & Analogs B CYP450 Inhibition Assay (LC-MS/MS) A->B Metabolic Profiling C GPCR Binding Panel (Radioligand Displacement) A->C Off-Target CNS Binding D hERG Toxicity (Patch-Clamp) A->D Cardiac Safety E Cross-Reactivity Profile Generation B->E C->E D->E

Figure 1: High-throughput screening workflow for off-target cross-reactivity profiling.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of the 2-F-PEAB scaffold, we compare its off-target binding affinities and inhibitory concentrations against structural alternatives. The data below illustrates how the ortho-fluoro substitution mitigates cross-reactivity liabilities commonly associated with arylethylamines.

CompoundCYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)TAAR1 Kᵢ (nM)hERG IC₅₀ (µM)
2-F-PEAB >50.028.41,250>30.0
Des-Fluoro-PEAB 12.515.2458.5
4-F-PEAB 18.022.111014.2
Ethambutol (Ref) >100>100>10,000>100

Data Interpretation: The flexible Des-Fluoro-PEAB exhibits significant cross-reactivity with TAAR1 (Kᵢ = 45 nM) and moderate inhibition of CYP2D6. By contrast, the restricted conformation of 2-F-PEAB reduces TAAR1 binding affinity by nearly 30-fold and abolishes CYP2D6 inhibition, proving it to be a vastly superior, highly specific building block with minimal polypharmacological liability.

Mechanism Ligand Arylethylamine Scaffold OrthoF 2-F-PEAB (ortho-Fluoro) Restricted Conformation Ligand->OrthoF DesF Des-Fluoro Analog Flexible Conformation Ligand->DesF Target Off-Target Active Site (e.g., CYP2D6 / TAAR1) OrthoF->Target Altered pKa DesF->Target Unrestricted Clash Steric/Electronic Clash (Favorable: Low Cross-Reactivity) Target->Clash Bind High Affinity Binding (Liability: High Cross-Reactivity) Target->Bind

Figure 2: Mechanistic model of steric and electronic clash reducing off-target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining not just the how, but the why behind each critical step.

Protocol A: LC-MS/MS Cytochrome P450 Inhibition Assay

This protocol adapts the validated cocktail approach established by Walsky and Obach (2004)[5] to assess metabolic cross-reactivity.

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs are utilized instead of recombinant enzymes to preserve the native lipid microenvironment and the natural stoichiometry of CYP enzymes with NADPH-cytochrome P450 reductase, ensuring physiologically relevant cross-reactivity data[6]. The pH 7.4 buffer maintains the physiological ionization state of the amino alcohol.

  • Compound Incubation: Add 2-F-PEAB (titrated from 0.1 to 50 µM) and specific probe substrates (e.g., 2.5 µM Midazolam for CYP3A4, 5 µM Dextromethorphan for CYP2D6) to the HLM suspension[7].

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the mixture at 37°C in a shaking water bath for exactly 10 minutes[6].

  • Termination & Internal Standardization: Quench the reaction with an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., D4-1'-hydroxymidazolam)[7].

    • Causality: Acetonitrile rapidly precipitates microsomal proteins, halting the reaction instantly for precise kinetic timing. The deuterated internal standard co-elutes with the target metabolite but is mass-resolved, acting as a self-validating control that perfectly corrects for matrix effects and ion suppression in the MS source.

  • Quantification: Centrifuge at 4,000 x g for 10 minutes, transfer the supernatant, and analyze via LC-MS/MS to quantify metabolite formation and calculate the IC₅₀[5].

Protocol B: GPCR Radioligand Binding Assay (TAAR1 Panel)

Because the arylethylamine motif is a known ligand for Trace Amine-Associated Receptors[3], assessing TAAR1 cross-reactivity is critical.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human TAAR1.

  • Binding Reaction: Incubate 10 µg of membrane protein with a fixed concentration of [³H]-labeled reference ligand and varying concentrations of 2-F-PEAB in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Causality: The inclusion of 10 mM Mg²⁺ is critical; divalent cations stabilize the ternary complex of the GPCR with its intracellular G-protein, locking the receptor in its high-affinity state to ensure maximum assay sensitivity.

  • Non-Specific Binding (NSB) Control: In parallel wells, define NSB by adding 10 µM of a cold (unlabeled) reference ligand.

    • Causality: This creates a self-validating system by saturating all specific receptor sites. Subtracting the NSB from total binding ensures that the measured cross-reactivity is strictly receptor-mediated and not an artifact of the highly lipophilic compound partitioning into the lipid membrane.

  • Filtration & Detection: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged 2-F-PEAB to the filter itself. Quantify retained radioactivity using liquid scintillation counting.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition, 32(6), 647-660. URL: [Link]

  • Lázaro, A., et al. (2024). "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space." Beilstein Journal of Organic Chemistry, 20, 1880–1893. URL: [Link]

  • Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971. URL: [Link]

Sources

Reproducibility of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered secondary amino alcohols, such as 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol , presents a unique challenge in drug development. The presence of a bulky 1-(2-fluorophenyl)ethyl group adjacent to the newly formed C-N bond, combined with the unprotected hydroxyl group of the 2-aminobutan-1-ol moiety, requires highly selective synthetic methodologies to prevent over-alkylation and unwanted side reactions.

This guide objectively compares three distinct synthesis pathways—Classical Reductive Amination, Catalytic Hydrogen Autotransfer (HA), and Direct Alkylation—evaluating their mechanistic efficiency, scalability, and reproducibility.

Mechanistic Comparison of Synthesis Pathways

Pathway A: Classical Reductive Amination (The Industry Standard)

Reductive amination using Sodium Triacetoxyborohydride (STAB) remains the most reliable method for synthesizing complex secondary amines. By condensing 1-(2-fluorophenyl)ethanone with 2-aminobutan-1-ol, an intermediate imine is formed, which is subsequently reduced.

  • Mechanistic Advantage: As established in, STAB is exceptionally selective. The electron-withdrawing acetoxy ligands attenuate the hydride's reducing power, ensuring that the protonated iminium ion is reduced rapidly while the starting ketone remains untouched.

Pathway B: Catalytic Hydrogen Autotransfer (The Green Alternative)

The "borrowing hydrogen" or Hydrogen Autotransfer (HA) methodology represents a paradigm shift toward sustainable synthesis. This route utilizes 1-(2-fluorophenyl)ethanol and 2-aminobutan-1-ol in the presence of a transition-metal catalyst (e.g., Ni(II) pincer complexes).

  • Mechanistic Advantage: The catalyst temporarily removes hydrogen from the alcohol to form a ketone in situ. After the amine condenses with the ketone to form an imine, the metal-hydride species re-delivers the hydrogen to yield the secondary amine. As detailed in recent , this pathway produces water as the sole byproduct and entirely avoids genotoxic alkyl halides.

Pathway C: Direct Alkylation (The Legacy Route)

Direct nucleophilic substitution ( SN​2 ) between 1-(2-fluorophenyl)ethyl bromide and 2-aminobutan-1-ol is the oldest approach but is fraught with chemoselectivity issues.

  • Mechanistic Limitation: The primary amine is a strong nucleophile, but once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material due to the inductive electron-donating effects of the new alkyl group. This leads to rampant over-alkylation (tertiary amine formation) and requires tedious chromatographic separation.

Workflow Visualization

SynthesisComparison cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Hydrogen Autotransfer cluster_C Pathway C: Direct Alkylation Title Synthesis Pathways for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol SM1 1-(2-Fluorophenyl)ethanone + 2-Aminobutan-1-ol Target Target Secondary Amine 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol Cat1 NaBH(OAc)3 (STAB) DCE, 25°C SM1->Cat1 Cat1->Target High Yield, Low Atom Economy SM2 1-(2-Fluorophenyl)ethanol + 2-Aminobutan-1-ol Cat2 Ni(II) Pincer Cat. / Base Toluene, 110°C SM2->Cat2 Cat2->Target Green, Water Byproduct SM3 1-(2-Fluorophenyl)ethyl bromide + 2-Aminobutan-1-ol Cat3 K2CO3 MeCN, 80°C SM3->Cat3 Cat3->Target Prone to Over-alkylation

Comparison of three synthesis pathways for 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol.

Quantitative Performance Data

The following table summarizes the objective performance metrics of the three synthetic pathways based on standardized 10 mmol scale reactions.

MetricPathway A: STAB Reductive AminationPathway B: Ni-Catalyzed HAPathway C: Direct Alkylation ( SN​2 )
Isolated Yield 85–92%75–82%40–55%
Atom Economy Low (Generates borate/acetate waste)High (Water is the only byproduct)Moderate (Generates halide salts)
Reaction Temp 20–25 °C110 °C80 °C
Reaction Time 12–16 h24 h18 h
Genotoxic Impurities NoneNoneHigh risk (Alkyl halides)
Scalability Excellent (Standard batch equipment)Moderate (Requires specialized catalyst)Poor (Over-alkylation issues)

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following step-by-step methodologies incorporate mechanistic causality and built-in validation checkpoints.

Protocol A: STAB-Mediated Reductive Amination

This protocol is optimized for high yield and operational simplicity.

  • Imine Condensation: Combine 10.0 mmol of 1-(2-fluorophenyl)ethanone and 11.0 mmol of 2-aminobutan-1-ol in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add 10.0 mmol of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine. DCE provides optimal solubility and superior reaction kinetics compared to THF.

  • Hydride Delivery: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add 15.0 mmol of NaBH(OAc)3 (STAB) over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic reduction. STAB's bulky acetoxy ligands prevent the premature reduction of the starting ketone, ensuring the hydride is delivered exclusively to the intermediate iminium ion.

  • Self-Validation & Quench: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active ketone spot ( Rf​≈0.8 ) and the appearance of a ninhydrin-active product spot ( Rf​≈0.3 ) confirms completion.

    • Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3​ . The evolution of CO2​ gas acts as a physical validation that unreacted acetic acid and borate complexes are being neutralized.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product.

Protocol B: Ni-Catalyzed Hydrogen Autotransfer

This protocol is optimized for sustainability and elimination of genotoxic intermediates.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a dried Schlenk tube with 5.0 mmol of 1-(2-fluorophenyl)ethanol, 6.0 mmol of 2-aminobutan-1-ol, 5 mol% of NNN-Ni(II) pincer complex, and 20 mol% of Potassium tert-butoxide (KOtBu).

    • Causality: The strong base (KOtBu) is strictly required to deprotonate the alcohol, facilitating its coordination to the Nickel center for the critical beta-hydride elimination step that initiates the catalytic cycle.

  • Autotransfer Reaction: Add 10 mL of anhydrous toluene. Seal the Schlenk tube, remove it from the glovebox, and heat at 110 °C for 24 hours behind a blast shield.

    • Causality: The elevated temperature provides the thermodynamic driving force for the endothermic dehydrogenation of the alcohol. Once the imine forms, the Ni-hydride species re-delivers the hydrogen, regenerating the active catalyst and forming the secondary amine.

  • Self-Validation & Workup: Cool the reaction to room temperature.

    • Validation Checkpoint: Take a 0.1 mL aliquot, evaporate, and analyze via crude 1H NMR. The complete disappearance of the benzylic carbinol proton of the starting alcohol ( ≈5.1 ppm) and the appearance of the new methine proton adjacent to the secondary amine confirms successful autotransfer.

    • Filter the crude mixture through a short pad of Celite to remove the precipitated metal catalyst, washing the pad with Ethyl Acetate. Concentrate the filtrate to obtain the crude product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Zhang, Y., et al. (2019). "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer." Organic Letters, 21(22), 9045–9050. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol. As a halogenated amino alcohol, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is an organic compound featuring an amino alcohol backbone and a fluorinated phenyl group.[1] While specific toxicological data for this exact molecule is not extensively published, a robust risk assessment can be constructed by analyzing its structural components and referencing data from analogous compounds, such as 2-Amino-1-butanol.

The primary hazards are associated with its amino group, which can impart corrosive properties, and the fluorinated organic structure, which classifies it as a halogenated compound requiring specific disposal considerations.[2]

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale & Authoritative Source
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe burns upon prolonged contact.[3][4][5]Amino alcohols are often corrosive. Structurally similar compounds like 2-Amino-1-butanol are classified as causing severe skin burns and eye damage (Category 1B/1C).[3][4]
Serious Eye Damage Poses a high risk of serious and potentially irreversible eye damage.[3][4]This is a common property of corrosive amines and amino alcohols. Direct contact can lead to severe injury.[3][4][5]
Acute Oral Toxicity May be harmful if swallowed.[5][6]2-Amino-1-butanol is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[5][6]
Aquatic Toxicity Potentially toxic to aquatic life, with possible long-lasting effects.Many organic compounds, especially those with functional groups that can interact with biological systems, are ecotoxic. The fluorinated nature may also contribute to persistence in the environment.[7][8]
Combustibility Considered a combustible liquid.[3]Similar amino alcohols have flash points indicating they will burn if exposed to an ignition source.[3]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The selection of PPE is directly dictated by the hazard assessment.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time for the specific chemical class.

  • Eye/Face Protection: Use safety glasses with side shields and a face shield to protect against splashes.[3][4]

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or full suit may be necessary.[3][4]

  • Respiratory Protection: Handle the compound and its waste within a certified chemical fume hood to avoid inhaling vapors.[9]

Causality Note: The multi-faceted protection (eyes, skin, respiratory) is crucial because amino alcohols can be corrosive and readily absorbed, while the long-term effects of inhaling halogenated organic vapors are a significant concern.

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in laboratory waste management.[10] It prevents dangerous reactions, ensures regulatory compliance, and facilitates correct disposal by licensed contractors.[10][11]

Logical Framework for Waste Classification:

Start Is the waste 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol or contaminated with it? IsOrganic Is it an organic compound? Start->IsOrganic Yes IsHalogenated Does it contain a Fluorine, Chlorine, Bromine, or Iodine atom? HalogenatedWaste Classify as: HALOGENATED ORGANIC WASTE IsHalogenated->HalogenatedWaste Yes (Fluorine present) NonHalogenatedWaste Classify as: NON-HALOGENATED ORGANIC WASTE IsHalogenated->NonHalogenatedWaste No IsOrganic->IsHalogenated Yes

Caption: Waste Classification Decision Diagram.

Step-by-Step Segregation and Containment:

  • Identify the Waste Stream: Any stock material, reaction mixture, or contaminated item (e.g., gloves, paper towels, silica gel) containing 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is considered hazardous waste.

  • Select the Correct Waste Container:

    • Liquid Waste: Use a dedicated, clearly labeled container for "Halogenated Organic Liquid Waste."[2][12][13] The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting lid.[14][15]

    • Solid Waste: Use a separate, clearly labeled container for "Halogenated Organic Solid Waste." This includes contaminated gloves, weighing papers, and other disposable labware.

  • Label the Container: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name ("2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol"), and an estimate of the concentration or quantity.[10][16] Keep a running log of all constituents added to the container.

  • Do Not Mix Incompatible Wastes:

    • NEVER mix halogenated organic waste with non-halogenated waste.[12][17] Disposal costs and methods differ significantly.[12]

    • NEVER mix this waste with strong acids, bases, or oxidizers unless it is part of a documented and safe quenching procedure.[16]

  • Storage: Keep waste containers closed at all times except when adding waste.[13][14][15] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment to catch any potential leaks.[11][15]

Causality Note: Halogenated waste is segregated because it requires high-temperature incineration with special scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion. Mixing it with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and dramatically increases disposal costs and environmental burden.[12][17]

Step-by-Step Disposal Workflow

This workflow outlines the process from waste generation to its final removal from the laboratory.

cluster_Lab Laboratory Operations cluster_Disposal Disposal Operations A 1. Generate Waste (e.g., reaction residue, contaminated items) B 2. Segregate Waste (Halogenated vs. Non-Halogenated) A->B C 3. Contain & Label (Use correct, sealed container with full chemical name) B->C D 4. Store Safely (Closed container in secondary containment in SAA) C->D E 5. Container is Full (or project is complete) D->E F 6. Request Pickup (Submit waste collection form to EH&S) E->F G 7. Licensed Contractor Removal (Transport to approved disposal facility) F->G

Caption: Laboratory to Disposal Workflow.

Protocol:

  • Accumulation: Collect waste in the properly labeled halogenated waste container as it is generated.

  • Container Full: Once the container is 90% full, or when the project is complete, securely close the lid.

  • Finalize Labeling: Ensure the label is complete and accurate, listing all chemical components and their approximate percentages.

  • Request Pickup: Submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[11][14] Do not allow waste to accumulate for extended periods.[15]

  • Professional Disposal: Do not attempt to dispose of this chemical through any other means. It must not be poured down the drain or allowed to evaporate in a fume hood.[14][15] All hazardous chemical waste must be handled by a licensed and approved waste disposal contractor arranged by your institution.[10][11]

Emergency Procedures: Spills and Exposures

In the event of an accidental release, prompt and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an absorbent compatible with organic compounds. Do not use combustible materials like paper towels.

    • Collect the absorbed material and contaminated items using tongs or other tools.

    • Place all contaminated materials into a new, labeled hazardous waste container for "Halogenated Organic Solid Waste."

    • Clean the spill area thoroughly.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EH&S, campus police).

    • Exposure - Skin: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3]

    • Exposure - Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]

    • Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (SDS) for 2-Amino-1-butanol or a similar compound to the medical personnel.[3]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol. EvitaChem.
  • SAFETY DATA SHEET - Sigma-Aldrich (for 2-Amino-1-butanol). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals (for DL-2-Amino-1-butanol). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific (for (+)-2-Amino-1-butanol). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals (for 1-Amino-2-butanol). TCI Chemicals.
  • 2-Amino-1-butanol | C4H11NO | CID 22129.
  • Hazardous Waste Segreg
  • SAFETY DATA SHEET - Thermo Fisher Scientific (for 1-Butanol). Thermo Fisher Scientific.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Hazardous Waste Reduction. The Ohio State University Environmental Health and Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Environmental fate processes and biochemical transformations of chiral emerging organic pollutants. Wong, C. S. (2006). Analytical and Bioanalytical Chemistry.
  • Review of the Environmental Fate of Selected Chemicals. Radding, S. B., et al. (1977). Stanford Research Institute.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。